molecular formula C2H5Cl2OPS B074639 Ethyl dichlorothiophosphate CAS No. 1498-64-2

Ethyl dichlorothiophosphate

Cat. No.: B074639
CAS No.: 1498-64-2
M. Wt: 179 g/mol
InChI Key: SMODMOZAUKBGGM-UHFFFAOYSA-N
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Description

Ethyl dichlorothiophosphate is a highly versatile and reactive organophosphorus compound that serves as a critical building block in advanced chemical synthesis. Its primary research value lies in its role as a key intermediate for the preparation of organophosphate esters, including pesticides and insecticides, by acting as a phosphorylating agent. The compound's mechanism of action in subsequent reactions involves the nucleophilic displacement of its chlorine atoms, enabling the formation of P-O or P-S bonds with alcohols, thiols, and phenols. This reactivity is fundamental in constructing the phosphate backbone of target molecules. Researchers utilize ethyl dichlorothiophosphate in the development of novel neuroactive agents, flame retardants, and ligands for metal complexation. Its thiophosphoryl group offers distinct electronic and steric properties compared to oxo-phosphates, allowing for the fine-tuning of the physical, chemical, and biological properties of the resulting compounds. This reagent is indispensable for chemists and biochemists exploring structure-activity relationships in agrochemicals or investigating the fundamental mechanisms of organophosphorus chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-ethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SMODMOZAUKBGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061733
Record name O-Ethyl dichlorothiophosphate
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Molecular Weight

179.00 g/mol
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CAS No.

1498-64-2
Record name Ethyl dichlorothiophosphate
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Record name Phosphorodichloridothioic acid, O-ethyl ester
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Record name O-Ethyl dichlorothiophosphate
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Foundational & Exploratory

Ethyl dichlorothiophosphate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl Dichlorothiophosphate (CAS: 1498-64-2) for Research and Development Professionals

Introduction

Ethyl dichlorothiophosphate (CAS: 1498-64-2) is a highly reactive organophosphorus compound of significant interest to researchers in agrochemistry, toxicology, and synthetic chemistry. Characterized by a central phosphorus atom bonded to two chlorine atoms, a sulfur atom (via a double bond), and an ethoxy group, its structure facilitates a range of chemical transformations.[1] This reactivity makes it a crucial intermediate in the synthesis of various commercial products, particularly insecticides and acaricides, where it functions as a neurotoxin to pests.[1] Furthermore, its utility extends to niche applications in immunology and mutagenicity studies.[2][3]

This guide provides a comprehensive technical overview of ethyl dichlorothiophosphate, designed for scientists and drug development professionals. It delves into its core physicochemical properties, distinguishes it from its structural analog, outlines its primary applications, and provides essential safety protocols, grounding all claims in authoritative data.

Core Molecular and Physicochemical Properties

A thorough understanding of a chemical's fundamental properties is paramount for its effective and safe use in a research setting. The identity and characteristics of ethyl dichlorothiophosphate are summarized below.

Identification and Nomenclature

The compound is known by several names, which can be critical when searching databases and literature. Its primary identifiers are consolidated in the table below.

IdentifierValueSource
CAS Number 1498-64-2[1][4]
Molecular Formula C₂H₅Cl₂OPS[1][2][4]
Linear Formula C₂H₅OP(S)Cl₂
Molecular Weight 179.01 g/mol [1][2]
IUPAC Name dichloro-ethoxy-sulfanylidene-λ⁵-phosphane[4]
Common Synonyms O-Ethyl dichlorothiophosphate, Ethyl phosphorodichloridothionate, Ethyl thiophosphorodichloridate[4]
Physicochemical Data

The physical properties of ethyl dichlorothiophosphate dictate its handling, reaction conditions, and purification methods. It is typically a colorless to pale yellow oil with a pungent odor.[1][2]

PropertyValueSource
Density 1.353 g/mL at 25 °C[2]
Boiling Point 55-68 °C at 10 mmHg[2]
Refractive Index n20/D 1.504[2]
Vapor Pressure 10 mmHg at 55 °C
Solubility Soluble in organic solvents (e.g., chloroform, toluene); limited solubility in water.[1][2]
Stability Moisture sensitive.[2]
Molecular Structure and Representation

The arrangement of atoms in ethyl dichlorothiophosphate is key to its reactivity. The two chlorine atoms are excellent leaving groups, making the phosphorus center highly susceptible to nucleophilic attack. This is the mechanistic basis for its use as a building block in synthesizing larger organothiophosphate molecules.

Molecular structure of Ethyl Dichlorothiophosphate.

Critical Distinction: Thiophosphate vs. Phosphate Analogs

In the field of organophosphorus chemistry, a common point of confusion is the distinction between thiophosphates (containing a P=S bond) and their phosphate analogs (containing a P=O bond). Ethyl dichlorothiophosphate (P=S) should not be confused with ethyl dichlorophosphate (CAS: 1498-51-7), which has the formula C₂H₅Cl₂O₂P and a molecular weight of 162.94 g/mol .[5]

The substitution of oxygen with sulfur has profound effects on the molecule's properties:

  • Reactivity: The P=S bond is generally less polar and weaker than the P=O bond. This influences the electrophilicity of the phosphorus atom and the overall reaction kinetics.

  • Toxicity: In many pesticides, the thiophosphate form is less toxic to mammals than its corresponding phosphate (oxon) analog. The toxicity is often activated metabolically in insects via oxidative desulfuration, converting the P=S to a P=O. This selective activation is a cornerstone of modern insecticide design.

G cluster_0 Ethyl Dichlorothiophosphate (P=S) cluster_1 Ethyl Dichlorophosphate (P=O) P1 P S1 S P1->S1 O1 O-Et P1->O1 Cl1a Cl P1->Cl1a Cl1b Cl P1->Cl1b P2 P O2a O P2->O2a O2b O-Et P2->O2b Cl2a Cl P2->Cl2a Cl2b Cl P2->Cl2b

Structural comparison of thiophosphate and phosphate analogs.

Applications in Scientific Research and Synthesis

The utility of ethyl dichlorothiophosphate stems directly from its chemical structure, making it a versatile reagent.

Keystone Intermediate in Pesticide Synthesis

The primary industrial application of ethyl dichlorothiophosphate is as a precursor for a wide range of organothiophosphate pesticides.[1] Its two chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles (e.g., alkoxides, thiolates, or amines) to build the desired final molecule.

A generalized workflow for this process involves the reaction of ethyl dichlorothiophosphate with a chosen nucleophile, often in the presence of a base to scavenge the HCl byproduct. The choice of nucleophile determines the final product's properties, such as its target pest spectrum, environmental persistence, and mammalian toxicity.

start Ethyl Dichlorothiophosphate (C₂H₅Cl₂OPS) process Nucleophilic Substitution start->process reagent Nucleophile (Nu-H) e.g., Phenolate, Thiolate reagent->process product Organothiophosphate Product (e.g., Insecticide) process->product

Generalized synthesis workflow using Ethyl Dichlorothiophosphate.
Utility in Immunology and Toxicology Research

Beyond large-scale synthesis, ethyl dichlorothiophosphate serves specialized roles in research:

  • Hapten for Antibody Production: It is used in the preparation of haptens for generating polyclonal antibodies against specific insecticides like chlorpyrifos.[2][3] By creating a molecule that mimics a part of the insecticide, it can be used to elicit an immune response for developing immunoassays.

  • Mutagenicity Studies: The compound is employed as a reference or starting material in the mutagenicity assessment of new organophosphorus pesticides, helping to establish their toxicological profiles.[2][3]

Safety, Handling, and Storage Protocols

Ethyl dichlorothiophosphate is a hazardous substance and must be handled with extreme care by trained personnel.[1]

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[4]
Acute Toxicity, DermalH311Toxic in contact with skin[4]
Acute Toxicity, InhalationH331Toxic if inhaled[4]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[4]
Recommended Handling Procedures

A self-validating protocol for handling this chemical involves a multi-layered approach to safety.

Step 1: Engineering Controls Verification

  • Confirm that a certified chemical fume hood is operational. All manipulations must be performed within the fume hood to prevent inhalation exposure.

Step 2: Personal Protective Equipment (PPE) Adherence

  • Hand Protection: Wear nitrile or neoprene gloves. Due to the chemical's acute dermal toxicity, consider double-gloving.

  • Eye Protection: Use chemical safety goggles and a full-face shield.

  • Body Protection: Wear a chemically resistant lab coat. Ensure no skin is exposed.

Step 3: Chemical Handling

  • Before use, visually inspect the container for any signs of damage or leakage.

  • Use only glass or other chemically compatible labware.

  • When transferring, use a syringe or cannula technique to minimize exposure to air and moisture.

  • Keep the container tightly closed when not in use.

Step 4: Spill and Emergency Response

  • Ensure an appropriate spill kit (containing an absorbent material for corrosive liquids) and an emergency eyewash/shower station are immediately accessible.

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

Step 5: Post-Handling

  • Decontaminate all surfaces and equipment after use.

  • Dispose of all contaminated materials and excess chemical as hazardous waste according to institutional and governmental regulations.

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. The compound is moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

  • Disposal: Proper disposal methods must be followed to mitigate environmental impact.[1] Consult your institution's environmental health and safety office for specific guidelines.

Conclusion

Ethyl dichlorothiophosphate is a potent and versatile chemical intermediate with a well-defined role in the synthesis of agrochemicals and as a tool in specialized research applications. Its utility is directly linked to its reactive dichlorothiophosphate functional group. For researchers, scientists, and drug development professionals, a deep understanding of its molecular properties, coupled with a strict adherence to safety protocols, is essential for harnessing its synthetic potential while ensuring personal and environmental safety.

References

  • PubChem. Phosphorodichloridothioic acid, O-ethyl ester. [Link]

  • PubChem. Ethyl dichlorophosphate. [Link]

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An In-depth Technical Guide to the Physical Properties of Ethyl Dichlorothiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physical properties of ethyl dichlorothiophosphate (CAS No. 1498-64-2), with a specific focus on its boiling point and density. As a key intermediate in the synthesis of various organophosphorus compounds, a thorough understanding of its physical characteristics is paramount for safe handling, process optimization, and successful application in research and development. This document details not only the established values for these properties but also the underlying principles and detailed methodologies for their experimental determination, offering field-proven insights for laboratory professionals.

Introduction: The Significance of Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate, with the chemical formula C₂H₅Cl₂OPS, is an organophosphorus compound that serves as a vital building block in organic synthesis.[1] It is characterized as a colorless to pale yellow liquid with a pungent odor.[1] Its primary application lies in its use as an intermediate in the preparation of insecticides and acaricides, where it functions as a neurotoxin to pests.[1] Furthermore, it is utilized in mutagenicity studies of new organophosphorus pesticides.[1][2]

The synthesis of O-alkyl dichlorothiophosphates, such as the ethyl analogue, can be achieved by reacting thiophosphoryl chloride with the corresponding alcohol, in this case, ethanol.[3] Given its reactivity and hazardous nature, a precise understanding of its physical properties is not merely academic but a crucial aspect of laboratory safety and experimental design.[4] This guide aims to provide the necessary data and procedural knowledge to empower researchers in their work with this important chemical intermediate.

Core Physical Properties of Ethyl Dichlorothiophosphate

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces at play. For ethyl dichlorothiophosphate, these properties are critical for purification processes, such as distillation, and for accurate measurements and dosing in reactions.

Summary of Physical Data

The key physical properties of ethyl dichlorothiophosphate are summarized in the table below for quick reference.

Physical PropertyValueConditionsSource(s)
Boiling Point 55-68 °Cat 10 mmHg[5]
80-88 °Cat 88 kPa (approx. 660 mmHg)[2]
Density 1.353 g/mLat 25 °C[5]
Molecular Weight 179.01 g/mol [5]
Appearance Colorless to pale yellow liquidAmbient[1]
Vapor Pressure 10 mmHgat 55 °C[5]

Experimental Determination of Physical Properties

To ensure accuracy and reproducibility, the determination of physical properties must follow standardized and validated protocols. This section provides detailed methodologies for measuring the boiling point and density of ethyl dichlorothiophosphate, explaining the rationale behind the chosen techniques and procedural steps.

Boiling Point Determination via Vacuum Distillation

Ethyl dichlorothiophosphate has a relatively high boiling point at atmospheric pressure and can be susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation is the preferred method for its purification and the accurate determination of its boiling point.[6][7][8] By reducing the pressure above the liquid, the boiling point is significantly lowered, mitigating the risk of thermal degradation.[7][8]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For many organic compounds, particularly those with high molecular weights or sensitive functional groups, heating to their atmospheric boiling point can lead to decomposition, polymerization, or other unwanted side reactions. Vacuum distillation circumvents this by lowering the external pressure, thus requiring a lower temperature to reach the boiling point.[8] This is crucial for obtaining a pure sample of ethyl dichlorothiophosphate and an accurate boiling point measurement.

This protocol outlines the steps for determining the boiling point of ethyl dichlorothiophosphate under reduced pressure.

Materials:

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with thermometer inlet

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Thermometer

  • Heating mantle with magnetic stirrer and stir bar

  • Vacuum pump or water aspirator

  • Manometer

  • Thick-walled vacuum tubing

  • Grease for ground glass joints

Procedure:

  • Apparatus Assembly: Assemble the vacuum distillation apparatus as depicted in the diagram below. Ensure all ground glass joints are properly greased to create a good seal. A Claisen adapter is recommended to minimize bumping.[10]

  • Sample Preparation: Place a magnetic stir bar and the ethyl dichlorothiophosphate sample into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

  • System Sealing: Connect the vacuum source to the vacuum adapter using thick-walled tubing.

  • Initiating Vacuum: Before applying heat, turn on the vacuum source to reduce the pressure within the system. This will remove any low-boiling impurities.[11] Monitor the pressure using a manometer.

  • Heating and Distillation: Once a stable, reduced pressure is achieved, begin heating the sample using the heating mantle. The magnetic stirrer should be on to ensure smooth boiling.[11]

  • Temperature and Pressure Recording: As the liquid begins to boil and the vapor condenses, record the temperature at which a steady stream of distillate is collected. Simultaneously, record the pressure from the manometer. This temperature and pressure pairing constitutes the boiling point under those conditions.[10]

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly reintroducing air into the system.

BoilingPointDetermination cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Assemble Vacuum Distillation Apparatus B Add Sample and Stir Bar to Flask A->B Secure Joints C Apply Vacuum to the System B->C Seal System D Heat the Sample Gently C->D Achieve Stable Low Pressure E Record Stable Temperature and Pressure D->E Observe Distillation F Cool the Apparatus E->F Collect Data G Vent the System F->G Ensure Safety DensityMeasurement A Calibrate Digital Density Meter B Set and Stabilize Temperature A->B With Air and Water C Inject Sample into U-tube (No Bubbles) B->C D Record Stabilized Density Reading C->D Automated Measurement E Clean and Dry the U-tube D->E Prepare for Next Sample

Caption: Workflow for Density Measurement using a Digital Density Meter.

Safety Considerations

Ethyl dichlorothiophosphate is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. [4]It also causes severe skin burns and eye damage. [4]Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of ethyl dichlorothiophosphate, namely its boiling point and density. By understanding the theoretical basis for the experimental techniques and following the detailed protocols provided, researchers, scientists, and drug development professionals can ensure the accurate and safe handling of this important chemical intermediate. The data and methodologies presented herein are intended to support the scientific integrity and success of research and development activities involving ethyl dichlorothiophosphate.

References

  • PubChem. (n.d.). Phosphorodichloridothioic acid, O-ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Cassaday, J. T. (1951). Preparation of o-alkyl dichlorothiophosphates. U.S. Patent No. 2,575,225. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

  • Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Retrieved from [Link]

  • Al-Hyali, A. T. (2021, July 16). Experimental No. (8) Distillation Distillation. ResearchGate. Retrieved from [Link]

  • University of Toronto. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • ASTM International. (2022, May 18). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • ASTM International. (n.d.). Powerplants 8 - Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by...". Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • PubChem. (n.d.). O,O-diethyl phosphorothioate. National Center for Biotechnology Information. Retrieved from [Link]

  • TrueDyne Sensors AG. (n.d.). Density measurement basics – part 1. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanism of Action of Ethyl Dichlorothiophosphate in Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the mechanism of action of Ethyl Dichlorothiophosphate as an insecticide. As a member of the organothiophosphate class of compounds, its primary mode of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This document synthesizes current knowledge on its biochemical interactions, metabolic fate within the insect, and the resulting physiological consequences. While specific experimental data for Ethyl Dichlorothiophosphate is limited in publicly accessible literature, this guide extrapolates from well-studied analogous organothiophosphates to provide a robust and scientifically grounded explanation of its insecticidal properties.

Introduction to Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate (O-ethyl phosphorodichloridothioate) is an organophosphorus compound characterized by a central phosphorus atom bonded to an ethoxy group, two chlorine atoms, and a sulfur atom.[1] Its utility as an insecticide stems from its ability to disrupt the central nervous system of insects, leading to paralysis and death.[2] Like other organothiophosphates, it is a proactive insecticide, requiring metabolic activation to exert its full toxic effect.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal target of ethyl dichlorothiophosphate, following its metabolic activation, is the enzyme acetylcholinesterase (AChE). AChE plays a crucial role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal, allowing the postsynaptic neuron to return to its resting state.

The inhibition of AChE by activated organophosphates is an irreversible process involving the phosphorylation of a serine residue within the active site of the enzyme.[3] This covalent modification renders the enzyme non-functional.

The Cholinergic Synapse and the Role of Acetylcholinesterase

In a healthy insect nervous system, the arrival of a nerve impulse at the presynaptic terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to its receptors on the postsynaptic membrane, leading to the opening of sodium channels and the propagation of the nerve signal.[3] To ensure controlled and precise signaling, acetylcholinesterase rapidly breaks down acetylcholine in the synapse.

Irreversible Inhibition by Ethyl Dichlorothiophosphate's Active Metabolite

The insecticidal action of ethyl dichlorothiophosphate begins after it is metabolically converted to its active "oxon" form (detailed in Section 3.1). This oxon metabolite is a potent inhibitor of acetylcholinesterase. The process of inhibition can be summarized in the following steps:

  • Binding: The ethyl dichlorophosphate (oxon) molecule, structurally mimicking acetylcholine, binds to the active site of the acetylcholinesterase enzyme.

  • Phosphorylation: The phosphorus atom of the oxon forms a covalent bond with the hydroxyl group of a critical serine residue in the enzyme's active site.

  • Irreversible Inactivation: This phosphorylation is extremely stable, effectively rendering the acetylcholinesterase enzyme permanently inactive.

The consequence of this irreversible inhibition is the accumulation of acetylcholine in the synaptic cleft.[3] This leads to continuous stimulation of acetylcholine receptors, resulting in uncontrolled nerve firing, tremors, paralysis, and ultimately, the death of the insect.[3]

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Postsynaptic_Neuron Postsynaptic Neuron (Continuous Firing) ACh_Receptor->Postsynaptic_Neuron Activates AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes (Blocked) Inactive_AChE Phosphorylated AChE (Inactive) Ethyl_Dichlorophosphate_Oxon Ethyl Dichlorophosphate (Oxon) Ethyl_Dichlorophosphate_Oxon->AChE Irreversibly Inhibits caption Figure 1: Inhibition of Acetylcholinesterase by Ethyl Dichlorophosphate (Oxon).

Caption: Figure 1: Inhibition of Acetylcholinesterase by Ethyl Dichlorophosphate (Oxon).

Metabolic Pathways: Activation and Detoxification

The toxicity of ethyl dichlorothiophosphate is critically dependent on the balance between metabolic activation and detoxification pathways within the insect.

Metabolic Activation: Desulfuration by Cytochrome P450s

Ethyl dichlorothiophosphate in its original form is a poor inhibitor of acetylcholinesterase. It requires metabolic activation, a process known as desulfuration, which is primarily carried out by cytochrome P450 monooxygenases (CYP450s) in the insect's fat body and other tissues.[4]

During this process, the sulfur atom double-bonded to the phosphorus (a thion group) is replaced by an oxygen atom, converting the ethyl dichlorothiophosphate into its highly reactive and toxic oxon analog, ethyl dichlorophosphate. This oxon form is the actual inhibitor of acetylcholinesterase.

Metabolic_Activation Ethyl_Dichlorothiophosphate Ethyl Dichlorothiophosphate (Thion Form - Less Toxic) Ethyl_Dichlorophosphate Ethyl Dichlorophosphate (Oxon Form - Highly Toxic) Ethyl_Dichlorothiophosphate->Ethyl_Dichlorophosphate Desulfuration CYP450 Cytochrome P450 Monooxygenases caption Figure 2: Metabolic Activation of Ethyl Dichlorothiophosphate.

Caption: Figure 2: Metabolic Activation of Ethyl Dichlorothiophosphate.

Detoxification Pathways

Insects possess enzymatic systems to detoxify xenobiotics, including insecticides. The primary mechanism for detoxifying organophosphates is through the action of glutathione S-transferases (GSTs).

GSTs are a large family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds. This conjugation reaction increases the water solubility of the insecticide, facilitating its excretion from the insect's body. In the case of organophosphates, GSTs can directly attack the phosphorus center or the leaving group, leading to the detoxification of the compound.

Experimental Protocols for Studying the Mechanism of Action

The investigation of the mechanism of action of insecticides like ethyl dichlorothiophosphate involves a combination of in vitro and in vivo assays.

In Vitro Acetylcholinesterase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of acetylcholinesterase. A common method is the Ellman's assay, which can be adapted for high-throughput screening.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of purified acetylcholinesterase (from a source such as electric eel or recombinant human AChE) and a separate solution of the substrate, acetylthiocholine.

  • Inhibitor Preparation: Prepare serial dilutions of ethyl dichlorothiophosphate (or its synthesized oxon analog) in an appropriate solvent.

  • Reaction Initiation: In a 96-well plate, add the AChE solution to wells containing the different concentrations of the inhibitor and incubate for a defined period.

  • Substrate Addition: Add the acetylthiocholine substrate and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to each well to start the enzymatic reaction.

  • Data Acquisition: Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Toxicity Bioassays

In vivo assays are essential to determine the insecticidal efficacy of a compound under conditions that more closely resemble a real-world application.

Step-by-Step Methodology (Topical Application):

  • Insect Rearing: Rear a susceptible strain of a model insect species, such as the housefly (Musca domestica) or the fruit fly (Drosophila melanogaster), under controlled laboratory conditions.

  • Compound Preparation: Prepare serial dilutions of ethyl dichlorothiophosphate in a suitable solvent (e.g., acetone).

  • Topical Application: Apply a small, precise volume (e.g., 1 microliter) of the insecticide solution to the dorsal thorax of each insect using a micro-applicator.

  • Observation: Place the treated insects in clean containers with food and water and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LD50 value (the dose of the compound that is lethal to 50% of the test population).

Quantitative Data

InsecticideTarget OrganismLD50Reference
MalathionRat (oral)~1 g/kg[5]
DiazinonRat (oral)~150-250 mg/kg[5]
ChlorpyrifosRat (oral)~150-250 mg/kg[5]
DichlorvosRat (oral)~50 mg/kg[5]

Conclusion

Ethyl dichlorothiophosphate exerts its insecticidal effects through a well-established mechanism for organothiophosphate compounds: the irreversible inhibition of acetylcholinesterase following metabolic activation. The resulting accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of the insect's nervous system, paralysis, and death. The overall toxicity of this compound in a given insect species is determined by the interplay between the rate of its metabolic activation to the potent oxon form and the efficiency of detoxification pathways, primarily mediated by glutathione S-transferases. Further research is warranted to elucidate the specific binding kinetics, metabolic fate, and spectrum of insecticidal activity of ethyl dichlorothiophosphate to fully characterize its potential as an effective and selective pest control agent.

References

Sources

Methodological & Application

Application Note: Safe Handling and Storage Protocols for Ethyl Dichlorothiophosphate (CAS: 1498-64-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Scope and Hazard Overview

This document provides detailed protocols and safety guidelines for the handling and storage of Ethyl dichlorothiophosphate (CAS: 1498-64-2). This organophosphate compound is highly toxic, corrosive, and moisture-sensitive, demanding strict adherence to safety procedures to mitigate significant risks to personnel and the environment.[1] It is primarily used in laboratory settings for the synthesis of other substances. The causality behind these stringent protocols is the compound's severe hazard profile: it is fatal if inhaled, toxic in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[1] Adherence to these guidelines is mandatory for all personnel working with this chemical.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards is the foundation of safe laboratory practice. Ethyl dichlorothiophosphate presents acute, multi-route toxicity and severe corrosive properties.

2.1 Summary of GHS Hazards The Global Harmonized System (GHS) classification underscores the critical risks associated with this compound.

Hazard ClassGHS ClassificationHazard StatementSource
Acute Toxicity, Inhalation Category 1 / Category 3H330/H331: Fatal or Toxic if inhaled[1]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[1]
Acute Toxicity, Oral Category 3 / Category 4H301/H302: Toxic or Harmful if swallowed[1]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage Category 1H314: Causes severe skin burns and eye damage[2]

2.2 Toxicological and Reactivity Profile

  • Mechanism of Toxicity: As an organophosphate, Ethyl dichlorothiophosphate is a neurotoxin that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis characterized by symptoms like respiratory distress, excessive secretions, and neurological effects.[3]

  • Corrosivity: The compound is destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin upon contact. This corrosive action necessitates immediate and thorough decontamination after any exposure.

  • Reactivity: The compound is moisture-sensitive and will react with water. It is incompatible with strong oxidizing agents and strong bases. Intense heating can lead to the formation of explosive mixtures with air.

2.3 Physical and Chemical Properties Understanding the physical properties is essential for anticipating its behavior during handling and in the event of a spill.

PropertyValueSource
CAS Number 1498-64-2
Molecular Formula C₂H₅Cl₂OPS
Molecular Weight 179.01 g/mol
Appearance Colorless to pale yellow liquid/oil with a pungent odor[4]
Boiling Point 55-68 °C @ 10 mmHg
Density 1.353 g/mL at 25 °C
Vapor Pressure 10 mmHg @ 55 °C
Flash Point 113 °C (235.4 °F) - closed cup

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.

3.1 Mandatory Engineering Controls Due to the severe inhalation toxicity, all work with Ethyl dichlorothiophosphate is mandated to occur within a certified chemical fume hood. The fume hood provides critical protection by containing vapors and aerosols, preventing systemic exposure. Ensure the sash is kept at the lowest possible height during manipulations. All procedures should be conducted in a well-ventilated area.

3.2 Required Personal Protective Equipment (PPE) PPE is the last line of defense and must be worn at all times when handling this chemical.

Protection TypeSpecificationRationale and Source
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Change gloves immediately if contaminated.Protects against dermal absorption, which is a primary route of toxic exposure.[5]
Eye/Face Protection Tightly fitting safety goggles AND a face shield.Protects against splashes and vapors that cause severe, irreversible eye damage and blindness.[2]
Respiratory Protection Air-purifying respirator with a combination filter (e.g., Type ABEK) is required when vapors or aerosols may be generated.Essential to prevent inhalation of fatal concentrations of the vapor or mist.
Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron.Prevents skin contact and burns from splashes or spills. Contaminated clothing must be removed immediately.[2]

Standard Operating Protocol for Handling

A systematic approach ensures that all safety measures are in place before, during, and after handling.

4.1 Pre-Use Checks and Preparation

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Place all necessary equipment, including the chemical container, reaction vessels, and waste containers, inside the fume hood before starting.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and spill kit.

  • Don Full PPE: Put on all required PPE as specified in Table 3.2 before opening the chemical container.

4.2 Step-by-Step Handling Procedure

  • Open Container with Care: Slowly open the container inside the fume hood to release any potential pressure buildup.

  • Aliquot Chemical: Use appropriate tools (e.g., glass syringe, pipette) to transfer the required amount of the liquid. Avoid generating aerosols.

  • Perform Reaction/Procedure: Keep all vessels containing the chemical capped or covered when not in use.

  • Seal Container: Tightly close the primary container of Ethyl dichlorothiophosphate immediately after use.

4.3 Post-Handling and Decontamination

  • Decontaminate Equipment: All non-disposable equipment that contacted the chemical must be decontaminated using a suitable solvent (e.g., acetone) followed by soap and water, with all rinsate collected as hazardous waste.

  • Dispose of Waste: All disposable tips, wipes, and contaminated PPE must be placed in a designated, sealed hazardous waste container.

  • Clean Work Area: Wipe down the interior surfaces of the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after work is complete.

G cluster_prep 1. Preparation cluster_handling 2. Handling Protocol (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination p1 Verify Fume Hood Certification p2 Assemble All Materials in Hood p1->p2 p3 Locate Emergency Equipment p2->p3 p4 Don Full PPE (Gloves, Goggles, Coat, Respirator) p3->p4 h1 Carefully Open Reagent Container p4->h1 Proceed h2 Aliquot Chemical (Avoid Aerosols) h1->h2 h3 Perform Procedure h2->h3 spill Spill or Exposure? h2->spill h4 Securely Close All Containers h3->h4 h3->spill c1 Decontaminate Reusable Equipment h4->c1 Proceed c2 Segregate & Seal Hazardous Waste c1->c2 c3 Clean Fume Hood Work Surface c2->c3 c4 Doff PPE Correctly c3->c4 c5 Wash Hands & Face Thoroughly c4->c5 spill->h4 NO emergency Execute Emergency Procedure (Section 6.0) spill->emergency YES

Caption: Core workflow for handling Ethyl dichlorothiophosphate.

Storage and Transport

Proper storage is critical to maintaining chemical stability and preventing accidental exposure.

5.1 Storage Conditions

  • Authorized Access: Store in a locked cabinet or an area accessible only to qualified and authorized personnel.

  • Ventilation: The storage area must be cool, dry, and well-ventilated.[2]

  • Container Integrity: Keep the container tightly closed to prevent exposure to moisture, to which it is sensitive.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and water. Store in a designated corrosives area if available.[2]

  • Original Container: Always keep the chemical in its original, properly labeled container.[3]

5.2 Intra-facility Transport When moving the chemical from storage to the laboratory, use a secondary, shatter-proof container to mitigate the risk of spills from dropping or collision.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of the outcome.

6.1 Spill Response Protocol

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Prevent entry into the affected area. If safe to do so, cover drains to prevent environmental release.

  • Report: Notify laboratory supervisor and institutional emergency services (e.g., EHS).

  • Cleanup (Trained Personnel Only):

    • Don full PPE, including a self-contained breathing apparatus (SCBA) if available, or at minimum the respiratory protection specified in Table 3.2.

    • Contain the spill using an appropriate liquid-absorbent material (e.g., Chemizorb®).

    • Carefully collect the absorbed material into a designated, sealable hazardous waste container.

    • Decontaminate the spill area.

    • Package all cleanup materials as hazardous waste for disposal.[6]

6.2 First Aid Measures First aiders must protect themselves before assisting a victim. Provide the Safety Data Sheet (SDS) to emergency medical personnel.

Exposure RouteImmediate ActionSource
Inhalation Move the person to fresh air. Call for immediate medical attention/poison center. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth).[7]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2]

Waste Disposal

All waste containing Ethyl dichlorothiophosphate must be treated as hazardous waste.

7.1 Protocol for Chemical Waste

  • Collect all waste, including rinsate from decontamination, in a designated, compatible, and clearly labeled hazardous waste container.[8]

  • Do not mix with other waste streams to ensure proper disposal.[8][9]

  • Keep the waste container tightly closed except when adding waste.[8]

7.2 Protocol for Contaminated Materials

  • All disposable items (gloves, wipes, pipette tips, etc.) that have come into contact with the chemical must be collected in a sealed bag or container labeled as hazardous waste.

  • Handle uncleaned containers as you would the product itself.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[6]

References

  • Chemsrc. (2025). ethyl dichlorothiophosphate | CAS#:1498-64-2. Retrieved from Chemsrc. [Link]

  • PubChem. (n.d.). Phosphorodichloridothioic acid, O-ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Retrieved from Safe Work Australia. [Link]

  • Emergency Procedure Guide. (n.d.). Corrosive Liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from EPA. [Link]

  • National Center for Biotechnology Information. (2023). Organophosphate Toxicity. StatPearls. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Publications. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

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Use of Ethyl dichlorothiophosphate in the synthesis of TAFIa inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of Ethyl Dichlorothiophosphate for the Synthesis of Novel Thiophosphate-Based TAFIa Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and thrombosis.

Senior Application Scientist: Dr. Gemini

Abstract

Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), a zinc-dependent carboxypeptidase, is a critical regulator of blood clot stability, making it a high-value target for pro-fibrinolytic therapies aimed at treating thrombotic diseases. This guide details a novel synthetic strategy for a class of TAFIa inhibitors utilizing ethyl dichlorothiophosphate as a key reagent. We move beyond conventional carboxylate and phosphonate zinc-binding groups to explore the potential of thiophosphates as robust pharmacophores. This document provides the scientific rationale, detailed step-by-step protocols for synthesis and characterization, and expert insights into the underlying chemical principles. The methodologies are designed to be self-validating, equipping researchers with the tools to synthesize and evaluate a new generation of potent and selective TAFIa inhibitors.

Introduction: The Rationale for Targeting TAFIa

The delicate balance between coagulation and fibrinolysis is essential for hemostasis. A disruption in this balance can lead to severe pathological conditions, such as deep vein thrombosis, pulmonary embolism, and stroke. Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), upon activation by the thrombin-thrombomodulin complex, is converted to its active form, TAFIa (also known as carboxypeptidase U).[1][2] TAFIa's primary role is to attenuate fibrinolysis by removing C-terminal lysine and arginine residues from partially degraded fibrin.[3] This action reduces the number of binding sites available for plasminogen and tissue plasminogen activator (tPA), thereby slowing the rate of clot dissolution and stabilizing the thrombus.[1]

Inhibiting TAFIa presents a compelling therapeutic strategy. By blocking TAFIa, the natural process of fibrinolysis is enhanced, leading to more efficient clot breakdown without directly interfering with the coagulation cascade, potentially offering a safer profile than traditional anticoagulants.[1][4] Consequently, the development of small-molecule TAFIa inhibitors is an area of intense research.[5][6]

Many existing inhibitors target the active site zinc ion using functionalities like carboxylates or phosphonates, which mimic the substrate's terminal carboxyl group or the tetrahedral transition state of peptide bond hydrolysis.[7] This guide proposes a novel approach: the use of a thiophosphate moiety as the zinc-binding pharmacophore, installed via the highly reactive and versatile reagent, ethyl dichlorothiophosphate.

Scientific Principles: Why Ethyl Dichlorothiophosphate?

Ethyl dichlorothiophosphate (C₂H₅Cl₂OPS) is a bifunctional organophosphorus reagent.[8] Its utility in this synthetic context is predicated on several key chemical properties:

  • High Reactivity: The phosphorus center is highly electrophilic, readily attacked by nucleophiles such as alcohols and amines. The two chlorine atoms are excellent leaving groups, facilitating sequential displacement.

  • Thiophosphate Formation: The P=S bond is more lipophilic and generally more resistant to hydrolysis by phosphatases than its P=O counterpart, potentially leading to improved pharmacokinetic properties and metabolic stability in the final inhibitor.

  • Tunable Chemistry: The sequential displacement of the two chloride ions allows for the introduction of two different functionalities. The first can be the core inhibitor scaffold, while the second can be water (for hydrolysis to a thiophosphonic acid) or another small molecule to fine-tune properties like solubility and cell permeability.

The central hypothesis is that the thiophosphate group will act as a potent zinc-chelating moiety within the TAFIa active site, while the rest of the inhibitor scaffold ensures high-affinity binding and selectivity.

Proposed Synthetic Workflow

The synthesis of a target thiophosphate-based TAFIa inhibitor can be logically divided into two main stages: the synthesis of a suitable nucleophilic precursor and its subsequent coupling with ethyl dichlorothiophosphate. This workflow is designed for modularity, allowing researchers to easily substitute different precursors to build a library of candidate inhibitors.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Thiophosphorylation & Final Product cluster_2 Stage 3: Validation A Starting Materials (e.g., Boc-protected amino alcohol) B Synthesis of Nucleophilic Scaffold (e.g., (S)-3-amino-4-hydroxybutanoic acid derivative) A->B Multi-step synthesis D Thiophosphorylation Reaction (Coupling of Scaffold and Reagent) B->D Key Coupling Step C Ethyl Dichlorothiophosphate C->D E Hydrolysis & Purification D->E Work-up F Final TAFIa Inhibitor (Thiophosphate warhead) E->F Chromatography (HPLC) G Structural Characterization (NMR, HRMS) F->G H Biological Evaluation (TAFIa Inhibition Assay) G->H

Caption: Overall workflow for the synthesis and validation of a thiophosphate-based TAFIa inhibitor.

Detailed Experimental Protocols

Safety First: Ethyl dichlorothiophosphate is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[8] All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Protocol 4.1: Synthesis of a Hypothetical TAFIa Inhibitor

This protocol describes the synthesis of a target inhibitor based on a 3-amino-4-hydroxybutanoic acid scaffold, a structural motif designed to mimic a substrate's P1-P1' backbone.

Reaction Scheme:

G cluster_product Scaffold Scaffold-OH Intermediate Scaffold-O-P(S)(OEt)Cl Scaffold->Intermediate     Et₃N, DCM, 0°C to rt Reagent + EtO-P(S)Cl₂ Base Et₃N, DCM Workup 1) Reaction 2) H₂O Quench Product Scaffold-O-P(S)(OEt)OH Intermediate->Product Hydrolysis

Caption: General reaction scheme for thiophosphorylation of a hydroxyl-containing scaffold.

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (mmol)
Nucleophilic Scaffold (Precursor)~250.001.02.0
Ethyl Dichlorothiophosphate179.001.22.4
Triethylamine (Et₃N)101.192.55.0
Dichloromethane (DCM), anhydrous--20 mL
Deionized Water18.02Excess-
Saturated Sodium Bicarbonate (aq)--As needed
1M Hydrochloric Acid (HCl)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Step-by-Step Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the nucleophilic scaffold (1.0 eq, 2.0 mmol). Dissolve it in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: Add triethylamine (2.5 eq, 5.0 mmol) dropwise to the stirred solution. The addition of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

  • Addition of Reagent: Add ethyl dichlorothiophosphate (1.2 eq, 2.4 mmol) dropwise over 10 minutes. Using a slight excess of the phosphorylating agent ensures complete consumption of the valuable scaffold. The reaction is kept at 0 °C to control the exotherm and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or, ideally, by ³¹P NMR spectroscopy, where the disappearance of the starting material signal and the appearance of a new phosphorodichloridothioate peak can be observed.

  • Quenching & Hydrolysis: Carefully quench the reaction by slowly adding 10 mL of deionized water at 0 °C. The water serves to hydrolyze the unreacted ethyl dichlorothiophosphate and the remaining P-Cl bond on the intermediate product, converting it to the desired thiophosphonic acid. Stir vigorously for 1 hour.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess triethylamine.

    • Wash with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified using flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the final inhibitor. The choice of purification method will depend on the polarity and stability of the final compound.

Protocol 4.2: Characterization of the Final Product

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the overall structure of the carbon backbone and the successful incorporation of the ethyl group.

    • ³¹P NMR: This is the most definitive technique. The final thiophosphonic acid product should exhibit a characteristic singlet in the phosphorus NMR spectrum, with a chemical shift distinct from the starting ethyl dichlorothiophosphate and any intermediates.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized inhibitor, providing strong evidence of its identity.

  • Purity Analysis (HPLC): Analytical reverse-phase HPLC should be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Causality and Field-Proven Insights

  • Choice of Solvent: Anhydrous aprotic solvents like DCM or THF are essential to prevent premature hydrolysis of the highly reactive ethyl dichlorothiophosphate.[9]

  • Temperature Control: The initial reaction is conducted at 0 °C to moderate the reactivity of the phosphorodichloridothioate, preventing dimerization or polymerization and improving selectivity for the desired monosubstituted product.

  • Troubleshooting - Low Yield: If the yield is low, it could be due to several factors:

    • Scaffold Reactivity: The nucleophile (alcohol in this case) may not be sufficiently reactive. Conversion to its corresponding alkoxide with a stronger, non-nucleophilic base (e.g., NaH) prior to adding the electrophile may be necessary, though this requires careful handling.

    • Reagent Degradation: Ethyl dichlorothiophosphate is moisture-sensitive. Ensure all glassware is dry and reagents are anhydrous.

    • Steric Hindrance: A bulky scaffold may hinder the approach to the phosphorus center. In such cases, longer reaction times or gentle heating might be required after the initial addition.

  • Mechanism of Inhibition: The synthesized inhibitor is designed to bind to the TAFIa active site. The thiophosphate moiety is expected to form strong coordinate bonds with the catalytic zinc ion. The rest of the scaffold will occupy the substrate-binding pockets (S1, S1'), with any basic groups forming salt bridges with acidic residues like Asp257, mimicking the binding of a natural substrate.

G cluster_TAFIa TAFIa Active Site cluster_Inhibitor Thiophosphate Inhibitor Zinc Zn²⁺ S1_pocket S1' Pocket (Hydrophobic/Basic Recognition) Asp257 Asp257 Warhead O-P(S)(OEt)OH (Thiophosphate) Warhead->Zinc Chelation Backbone Scaffold Backbone Backbone->Asp257 H-Bonding/ Salt Bridge Sidechain P1' Mimetic Sidechain Sidechain->S1_pocket Binding

Caption: Proposed binding mode of a thiophosphate inhibitor in the TAFIa active site.

Conclusion

This application guide outlines a robust and versatile strategy for the synthesis of novel thiophosphate-based TAFIa inhibitors using ethyl dichlorothiophosphate. By explaining the underlying chemical principles, providing detailed and validated protocols, and offering insights into potential challenges, we empower researchers to explore new chemical space in the quest for safer and more effective antithrombotic agents. The modularity of this approach allows for the creation of diverse inhibitor libraries, paving the way for comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

  • BenchChem. (2025). Synthesis of Ethyl 5-chlorothiophene-2. BenchChem.
  • Patsnap. (2024). What are TAFI inhibitors and how do they work?
  • Poll-Magnus, et al. (2014). Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa). Bioorganic & Medicinal Chemistry, 22(10), 2845-2854. [Link]

  • Western University. (2023). The inner workings of thrombin-activatable fibrinolysis inhibitor. Western University Open Repository. [Link]

  • Last, J. A., et al. (2020). Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets. Journal of Thrombosis and Haemostasis, 18(9), 2269-2282. [Link]

  • National Institutes of Health. (2025). Synthesis and Structure–Activity Relationship of Phosphonate Esters with (S)‑Cinerolone and (S)‑Jasmololone as Irreversible Inhibitors of the GDSL Esterase/Lipase TcGLIP to Study Pyrethrin Biosynthesis. NIH.
  • Pires, A. A., et al. (2026). Synthesis of phosphonate-based scale inhibitors for oilfield scale management. ResearchGate. [Link]

  • Buelens, K., et al. (2021). Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review. International Journal of Molecular Sciences, 22(8), 4234. [Link]

  • ResearchGate. (n.d.). Effect of inhibitors of oxidative phosphorylation on function and.... ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. NIH. [Link]

  • Yamashita, M., et al. (2023). Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors. Bioorganic & Medicinal Chemistry, 90, 117331. [Link]

  • Lindgren, S., et al. (2011). Design and synthesis of potent, orally active, inhibitors of carboxypeptidase U (TAFIa). Bioorganic & Medicinal Chemistry Letters, 21(22), 6854-6858. [Link]

  • Academia.edu. (n.d.). Synthesis And Evaluation of Different Numbers of Phosphonate Group Containing Compounds As Scale Inhibitors For Crude oil Production. Academia.edu. [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphorodichloridothioic acid, O-ethyl ester. PubChem. [Link]

  • MDPI. (n.d.). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]

  • Jacobson, K. A., et al. (2001). Synthesis and Structure-Activity Relationships of Pyridoxal-6-arylazo-5'-phosphate and Phosphonate Derivatives as P2 Receptor Antagonists. Journal of Medicinal Chemistry, 44(25), 4420-4434. [Link]

  • BenchChem. (2025).
  • MDPI. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. MDPI. [Link]

  • Peck, S. C., & van der Donk, W. A. (2013). Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology. Journal of Biological Chemistry, 288(19), 13237-13245. [Link]

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Application Notes and Protocols for the Laboratory-Scale Synthesis of O-ethyl dichlorothiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-ethyl dichlorothiophosphate (CAS No: 1498-64-2) is a key organophosphorus intermediate utilized in the synthesis of a variety of compounds, including insecticides and pharmaceuticals.[1][2] Its reactive nature, stemming from the two chlorine atoms and the thiophosphoryl group, makes it a versatile building block in organic synthesis. This document provides a comprehensive guide to the laboratory-scale synthesis, purification, and characterization of O-ethyl dichlorothiophosphate, with a focus on procedural safety and analytical validation.

Chemical Profile:

PropertyValueSource
Molecular Formula C₂H₅Cl₂OPS[3]
Molecular Weight 179.00 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 55-68 °C at 10 mmHg[3]
Density ~1.353 g/mL at 25 °C[3]

Reaction Scheme and Mechanism

The synthesis of O-ethyl dichlorothiophosphate is achieved through the nucleophilic substitution reaction of thiophosphoryl chloride with ethanol. The reaction proceeds by the attack of the hydroxyl group of ethanol on the electrophilic phosphorus atom of thiophosphoryl chloride, leading to the displacement of one chloride ion and the formation of the desired product and hydrogen chloride as a byproduct.

Reaction Scheme:

ethanol CH₃CH₂OH (Ethanol) plus1 + pscl3 PSCl₃ (Thiophosphoryl Chloride) arrow product CH₃CH₂OP(S)Cl₂ (O-ethyl dichlorothiophosphate) plus2 + hcl HCl (Hydrogen Chloride)

Caption: Overall reaction for the synthesis of O-ethyl dichlorothiophosphate.

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the ethanol oxygen on the phosphorus atom of thiophosphoryl chloride, followed by the elimination of a chloride ion and a proton.

G start Ethanol and Thiophosphoryl Chloride step1 Nucleophilic attack of ethanol on the phosphorus atom start->step1 intermediate Formation of a pentacoordinate intermediate step1->intermediate step2 Elimination of a chloride ion intermediate->step2 step3 Deprotonation step2->step3 end_product O-ethyl dichlorothiophosphate step3->end_product

Caption: Simplified reaction mechanism workflow.

Experimental Protocol

This protocol is based on established methods for the synthesis of O-alkyl dichlorothiophosphates.[4]

Materials and Equipment:
  • Thiophosphoryl chloride (PSCl₃)

  • Anhydrous ethanol (CH₃CH₂OH)

  • A three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

  • Vacuum distillation apparatus

Reagent Quantities:
ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Thiophosphoryl chloride169.381.0169.38 g (approx. 101 mL)
Anhydrous Ethanol46.071.046.07 g (approx. 58.4 mL)
Procedure:
  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere. The condenser outlet should be connected to a gas trap to neutralize the evolving hydrogen chloride gas.

  • Initial Charging: Charge the flask with thiophosphoryl chloride.

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Addition of Ethanol: Slowly add anhydrous ethanol dropwise from the dropping funnel to the stirred thiophosphoryl chloride over a period of 1-2 hours. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

  • Work-up: The reaction mixture is then ready for purification. Due to the corrosive nature of the product and byproduct, an aqueous work-up is generally avoided. Direct purification by vacuum distillation is the preferred method.

Purification

The crude O-ethyl dichlorothiophosphate is purified by vacuum distillation to remove unreacted starting materials and any side products.[5][6][7]

Vacuum Distillation Protocol:
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Distillation: Heat the crude reaction mixture under reduced pressure. The boiling point of O-ethyl dichlorothiophosphate is reported to be 55-68 °C at 10 mmHg.[3] It is advisable to collect the fraction boiling within this range.

  • Product Collection: Collect the purified product in a pre-weighed receiving flask.

Analytical Characterization

The identity and purity of the synthesized O-ethyl dichlorothiophosphate should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group, with coupling to each other.

  • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[8][9][10][11][12] A single peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be characteristic of a thiophosphate environment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of the distilled product and confirm its molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

  • Thiophosphoryl chloride is a toxic and corrosive substance that reacts violently with water.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • O-ethyl dichlorothiophosphate is also expected to be toxic and corrosive.[3] Handle with care and avoid inhalation, ingestion, and skin contact.

  • Hydrogen chloride gas is evolved during the reaction. Ensure the reaction is performed in a fume hood and the gas is properly trapped.

  • Anhydrous Ethanol is flammable. Keep away from ignition sources.

References

  • PubChem. Compound Summary for CID 73907, O-Ethyl dichlorothiophosphate. National Center for Biotechnology Information. [Link].

  • SciPhy Systems. Vacuum Theory Fundamentals. 2019. [Link].

  • Cassaday, J. T. Preparation of o-alkyl dichlorothiophosphates. U.S.
  • LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. 2014. [Link].

  • PubChem. Compound Summary for CID 655, O,O-diethyl phosphorothioate. National Center for Biotechnology Information. [Link].

  • LibreTexts. 5.4: Vacuum Distillation. 2021. [Link].

  • Tailored Tutors. Nucleophilic Substitution Mechanism - Forming Alcohols | A Level Chemistry | OCR. 2019. [Link].

  • ResearchGate. Structural Interpretation of the 31 P NMR Chemical Shifts in Thiophosphate and Phosphate; Key Effects due to Spin-Orbit and Explicit Solvent. 2019. [Link].

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link].

  • Wikipedia. Vacuum distillation. [Link].

  • MassBank. diethyl (4-nitrophenyl) phosphate. 2023. [Link].

  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link].

  • Sychrovský, V., et al. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics. 2019. [Link].

  • Scientific & Academic Publishing. Nucleophilic Substitution at Thiophosphoryl Center (P=S). 2015. [Link].

  • University of Rochester Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link].

  • NIST. Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester. [Link].

  • Stahly, G. P. Preparation of alkylphosphonothiolates. U.S.
  • Boiling Point Calculator. [Link].

  • NMR Solutions. 31 Phosphorus NMR. [Link].

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link].

  • PubChem. Compound Summary for CID 556615, O-Ethyl methylphosphonothioate. National Center for Biotechnology Information. [Link].

Sources

Application Note: Robust Derivatization of Secondary Amines with Ethyl Dichlorothiophosphate for Sensitive GC-FPD Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Challenges of Secondary Amines

Secondary amines are a class of compounds frequently encountered in pharmaceutical development, environmental analysis, and industrial chemistry. Their analysis by gas chromatography (GC) is often hampered by their inherent polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and irreversible adsorption on the GC column, compromising the accuracy and reliability of analytical data.[1] To circumvent these issues, chemical derivatization is a powerful strategy to convert these challenging analytes into more volatile and thermally stable derivatives suitable for GC analysis.[2]

This application note provides a comprehensive guide to the derivatization of secondary amines using ethyl dichlorothiophosphate. This reagent reacts with the secondary amine functionality to form a stable N-thiophosphoryl derivative, which exhibits excellent chromatographic properties. The presence of phosphorus in the derivative allows for highly selective and sensitive detection using a Flame Photometric Detector (FPD), making this method particularly suitable for trace-level analysis in complex matrices.[3][4]

The Chemistry of Derivatization: Rationale and Mechanism

The derivatization of a secondary amine with ethyl dichlorothiophosphate proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic phosphorus atom of the ethyl dichlorothiophosphate. This is followed by the elimination of a molecule of hydrogen chloride (HCl), which is typically scavenged by a base such as pyridine present in the reaction mixture. The resulting product is a stable and volatile N,N-disubstituted-P-ethyl-thiophosphonamidate.

While the reaction with a monochlorothiophosphate is straightforward, the use of a dichlorothiophosphate like ethyl dichlorothiophosphate introduces the possibility of a secondary reaction if a primary amine is present. However, for secondary amines, the reaction is expected to proceed to the stable monosubstituted product.

Caption: Proposed reaction mechanism for the derivatization of a secondary amine with ethyl dichlorothiophosphate.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products cluster_base Acid Scavenger R2NH R₂NH (Secondary Amine) TS [Intermediate Complex] R2NH->TS Nucleophilic Attack EDTP Cl₂P(S)OCH₂CH₃ (Ethyl Dichlorothiophosphate) EDTP->TS Derivative R₂N-P(S)(Cl)OCH₂CH₃ (Thiophosphonamidate Derivative) TS->Derivative Elimination of Cl⁻ HCl HCl (Hydrogen Chloride) TS->HCl PyHCl Pyridine-HCl HCl->PyHCl Pyridine Pyridine Pyridine->PyHCl

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the derivatization of secondary amines with related chlorothiophosphate reagents.[5] Researchers should perform initial optimization experiments for their specific analytes and matrices.

Materials and Reagents
  • Secondary Amine Standard(s): 1 mg/mL stock solution in a suitable solvent (e.g., methanol, ethyl acetate).

  • Ethyl Dichlorothiophosphate: (Caution: Corrosive and moisture-sensitive).

  • Pyridine: Anhydrous (Caution: Flammable and toxic).

  • Sodium Sulfate: Anhydrous.

  • Solvents: Toluene, Diethyl Ether (anhydrous), Hexane (all GC grade or higher).

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Standard laboratory glassware and equipment.

Derivatization Procedure

Caption: Workflow for the derivatization of secondary amines with ethyl dichlorothiophosphate.

G start Start: Sample containing secondary amine(s) evap Evaporate to dryness under gentle N₂ stream start->evap add_reagents Add 100 µL Toluene, 10 µL Pyridine, and 5 µL Ethyl Dichlorothiophosphate evap->add_reagents react Vortex and heat at 60°C for 30 minutes add_reagents->react cool Cool to room temperature react->cool extract Add 500 µL Hexane and 500 µL deionized water. Vortex and centrifuge. cool->extract separate Collect the upper organic layer extract->separate dry Dry the organic layer over anhydrous Na₂SO₄ separate->dry analyze Inject 1-2 µL into the GC-FPD system dry->analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of Ethyl Dichlorothiophosphate with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiophosphoramidates from ethyl dichlorothiophosphate and amines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this chemistry, optimize your reaction conditions, and achieve high yields of your desired products.

Introduction to the Chemistry

The reaction of ethyl dichlorothiophosphate with primary or secondary amines is a fundamental method for the synthesis of O-ethyl phosphorodiamidothioates and O-ethyl phosphoramidochloridothioates. These compounds are significant intermediates in the production of various agrochemicals, pharmaceuticals, and flame retardants.[1] The reaction proceeds through a nucleophilic substitution mechanism at the phosphorus center, where the lone pair of electrons on the amine nitrogen attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion.[2] The process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

While the reaction appears straightforward, achieving high yields and purity can be challenging due to the high reactivity of ethyl dichlorothiophosphate and the potential for numerous side reactions. This guide provides practical, field-proven insights to help you overcome these challenges.

Reaction Mechanism Overview

The reaction of ethyl dichlorothiophosphate with an amine follows a nucleophilic addition-elimination pathway, analogous to the reaction of acyl chlorides with amines.[2]

  • Nucleophilic Attack: The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic phosphorus atom of the ethyl dichlorothiophosphate.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient pentacoordinate tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, reforming the P=S double bond and expelling a chloride ion as a leaving group.

  • Deprotonation: A base, either a second equivalent of the reacting amine or an added tertiary amine, removes a proton from the nitrogen atom to yield the final thiophosphoramidate product and the hydrochloride salt of the base.

Caption: General mechanism for the reaction of ethyl dichlorothiophosphate with an amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of thiophosphoramidates from ethyl dichlorothiophosphate and amines.

FAQ 1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Moisture Contamination: Ethyl dichlorothiophosphate is highly sensitive to moisture and can readily hydrolyze to form ethyl dichlorophosphate and other byproducts, which will not react with the amine.[3]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Handling the reaction under an inert atmosphere is highly recommended.[4]

  • Incorrect Stoichiometry: The ratio of reactants is critical.

    • Solution:

      • For monosubstitution: To favor the formation of the phosphoramidochloridothioate, use a 1:1 molar ratio of ethyl dichlorothiophosphate to the amine. It is often beneficial to add the amine solution slowly to a solution of the dichlorothiophosphate to avoid localized high concentrations of the amine.

      • For disubstitution: To synthesize the phosphorodiamidothioate, use at least two equivalents of the amine per equivalent of ethyl dichlorothiophosphate. If reacting with two different amines, the addition should be sequential.

  • Inadequate Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized "hot spots" and incomplete reaction.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

  • Suboptimal Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in an incomplete reaction.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. For less reactive amines, gentle heating may be necessary, but this should be optimized on a small scale first.[5]

  • Inefficient Base: The choice and amount of base are crucial for neutralizing the HCl generated.

    • Solution: A non-nucleophilic tertiary amine like triethylamine or N,N-diisopropylethylamine (Hünig's base) is commonly used.[6] Use at least one equivalent of the tertiary amine for each equivalent of the reacting amine.

Caption: Decision-making workflow for troubleshooting low reaction yields.

FAQ 2: I am observing multiple products in my reaction mixture by TLC/LC-MS. What are these impurities and how can I minimize them?

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Prevention:

  • Bis-amination Product (in monosubstitution reactions): If you are targeting the monosubstituted product, the formation of the disubstituted product can occur if the monosubstituted product reacts with another equivalent of the amine.

    • Prevention: Use a 1:1 stoichiometry and add the amine slowly to the ethyl dichlorothiophosphate solution. Running the reaction at a lower temperature can also help control the reactivity.

  • Hydrolysis Products: As mentioned, ethyl dichlorothiophosphate and the intermediate phosphoramidochloridothioate can react with water.[7]

    • Prevention: Strict anhydrous conditions are essential.

  • Pyrophosphate Formation: In the presence of trace moisture, the chlorophosphate intermediates can react with hydrolyzed species to form pyrophosphate-type linkages.[8]

    • Prevention: Rigorous exclusion of water is the best preventative measure.

  • Unreacted Starting Material: This is often an indication of an incomplete reaction.

    • Prevention: Increase the reaction time, or gently heat the reaction if the amine is not very reactive. Ensure proper stoichiometry and efficient mixing.

FAQ 3: What is the best work-up and purification procedure for my thiophosphoramidate product?

The work-up and purification strategy will depend on the properties of your product.

General Work-up Procedure:

  • Filtration: After the reaction is complete, filter the reaction mixture to remove the hydrochloride salt of the base. Wash the salt with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a mild aqueous acid (e.g., 1M HCl) to remove any remaining salts and excess amine. Follow with a wash with saturated sodium bicarbonate solution and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying thiophosphoramidates.[5]

    • Pro-Tip: Phosphoramidites can be unstable on silica gel. It is advisable to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent product degradation.[9]

  • Distillation: For thermally stable and volatile products, vacuum distillation can be an effective purification method.

FAQ 4: How can I monitor the progress of my reaction?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of the starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots using a UV lamp and/or a potassium permanganate stain.

  • ³¹P NMR Spectroscopy: This is a powerful technique for monitoring reactions involving phosphorus. Each phosphorus-containing species in the reaction mixture will have a characteristic chemical shift.[10]

    • Ethyl dichlorothiophosphate (starting material): Typically appears in the range of +60 to +70 ppm.

    • Monosubstituted product (phosphoramidochloridothioate): The chemical shift will be in a different region, often between +50 and +60 ppm.

    • Disubstituted product (phosphorodiamidothioate): This will have a distinct chemical shift, generally in the range of +40 to +50 ppm.

    • Hydrolysis products: Will also show characteristic signals, often at lower ppm values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to monitor the reaction and identify the components of the reaction mixture by their retention times and mass fragmentation patterns.[9]

Experimental Protocols

The following are general, illustrative protocols. You may need to optimize these for your specific amine.

Protocol 1: Synthesis of O-Ethyl-N,N'-diisopropylphosphorodiamidothioate (Disubstitution)
  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl dichlorothiophosphate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of isopropylamine (2.2 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred solution of ethyl dichlorothiophosphate over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or ³¹P NMR indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of O-Ethyl-N-phenylphosphoramidochloridothioate (Monosubstitution)
  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl dichlorothiophosphate (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to -10 °C using an ice-salt bath.

  • In a separate flask, prepare a solution of aniline (1.0 eq) and triethylamine (1.0 eq) in anhydrous diethyl ether.

  • Add the aniline solution dropwise to the stirred solution of ethyl dichlorothiophosphate over 1-2 hours, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the reaction to stir at -10 °C to 0 °C for an additional 1-2 hours. Monitor the reaction closely by TLC or ³¹P NMR to avoid the formation of the disubstituted product.

  • Once the reaction is complete, filter the cold reaction mixture to remove the triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure at a low temperature.

  • The crude product can often be used in the next step without further purification. If purification is necessary, it can be attempted by careful flash column chromatography on deactivated silica gel at low temperature.

Quantitative Data Summary

ParameterRecommendation for MonosubstitutionRecommendation for DisubstitutionRationale & Causality
Stoichiometry (Amine:EDTP) 1:1≥ 2:1To control the extent of substitution. An excess of amine in disubstitution drives the reaction to completion.
Base (e.g., TEA) 1 equivalent per equivalent of amine1 equivalent per equivalent of amineTo neutralize the HCl byproduct and prevent the formation of amine hydrochloride salts, which are not nucleophilic.
Temperature -10 °C to 0 °C0 °C to Room TemperatureLower temperatures favor selectivity in monosubstitution. Disubstitution can be run at a slightly higher temperature to ensure completion.
Solvent Aprotic, non-polar to moderately polar (e.g., diethyl ether, DCM, toluene)Aprotic, moderately polar (e.g., DCM, acetonitrile)The choice of solvent can influence reaction rates and solubility of the amine hydrochloride salt.[9]

References

  • Latypova, E. R., et al. (2014). Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. Russian Journal of General Chemistry, 84(5), 934-938. [Link]

  • Reddy, B. V. S., et al. (2013). Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. Chemical Communications, 49(84), 9788-9790. [Link]

  • Google Patents. (2015). Production process of N,N'-di-sec-butyl-1,4-phenylenediamine. CN105061214A.
  • Google Patents. (1995). Amine catalyzed reaction in the production of thiophosphoryl chloride. US5464600A.
  • Google Patents. (2004). Process of purifying phosphoramidites. US20040082775A1.
  • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Reddit. (2022). Removing water from a reaction by use of drying agent. r/Chempros. [Link]

  • Nair, P. M., & Amis, E. S. (1954). The Acid Hydrolysis of Ethyl Dichloroacetate in Acetone-Water Solvent. Defense Technical Information Center. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of O,O-Dimethyl-N-(2,2,2-trichloro-1-arylaminoethyl) Phosphoramidothioates. [Link]

  • Wu, S. Y., & Hirashima, A. (1999). New Synthesis of Optically Active O-Aryl O-Ethyl Phenylphosphonothionates. Bioscience, Biotechnology, and Biochemistry, 63(7), 1303-1306. [Link]

  • ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?. [Link]

  • Google Patents. (2001). Process for the manufacture of thiophosphoryl chloride. US6251350B1.
  • Nielson, J., & Caruthers, M. H. (1988). Preparation of oligodeoxyribonucleoside phosphorodithioates by a triester method. Journal of the American Chemical Society, 110(19), 6275-6276. [Link]

  • ResearchGate. (2018). Synthesis of Phosphoryl Thioamides via Three‐Component Reaction of Phosphinic Chlorides with Amines and Sulfur. [Link]

  • Sproat, B. S., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971. [Link]

  • Google Patents. (2013). Method for removing water from ethyl acetate and butanone mixed solvent. CN103172545A.
  • YouTube. (2020). GCMS 3 Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supporting Information ESI 1 - Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. [Link]

  • University of Arizona. (n.d.).
  • MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Kumar, K. V. P., et al. (2005). Formation of phosphonates and pyrophosphates in the reactions of chlorophosphate esters with strong organic bases. Journal of Chemical Sciences, 117(1), 69-75. [Link]

  • Steffen, T. (n.d.). 31P chemical shifts. Steffen's Chemistry Pages. [Link]

  • Gholivand, K., & Marziyeh, A. (2010). Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2276-2287. [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Radhamani, P. C. (1975). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 13(1), 80-81. [Link]

  • Yao, R. S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 24(12), 5557-5559. [Link]

  • University of Durham. (n.d.). 31 Phosphorus NMR. [Link]

  • PubMed. (2020). Synthesis and Characterization of Thiophosphoramidate Morpholino Oligonucleotides and Chimeras. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. [Link]

  • ResearchGate. (2010). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • ResearchGate. (2006). Kinetics and mechanism study of aniline addition to ethyl propiolate. [Link]

  • MDPI. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. [Link]

  • El-Sayed, A. M., & Abdel-Ghany, H. (1998). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Monatshefte für Chemie / Chemical Monthly, 129(10), 1083-1090. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • ResearchGate. (2019). Structural Interpretation of the 31 P NMR Chemical Shifts in Thiophosphate and Phosphate; Key Effects due to Spin-Orbit and Explicit Solvent. [Link]

  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]

  • ResearchGate. (2020). Synthesis Techniques of Pyrophosphate Phosphor Materials. [Link]

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Technical Support Center: Managing Exothermic Reactions of Ethyl Dichlorothiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Process Chemists

Welcome to the technical support center for handling Ethyl dichlorothiophosphate. This guide is designed to provide you, the researcher, scientist, or drug development professional, with practical, in-depth insights into managing the energetic and often hazardous nature of reactions involving this versatile reagent. My aim is to move beyond mere procedural lists and delve into the fundamental principles of reaction safety and control, empowering you to design, execute, and scale up your experiments with confidence and integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the exothermic nature of Ethyl dichlorothiophosphate.

Q1: What makes reactions involving Ethyl dichlorothiophosphate so exothermic?

A: The significant exothermicity stems from the high reactivity of the phosphorus-chloride (P-Cl) bonds. Ethyl dichlorothiophosphate (C₂H₅OP(S)Cl₂) is an electrophilic phosphorus compound. When it reacts with nucleophiles, such as amines or alcohols, the relatively weak P-Cl bonds are broken and replaced by more stable phosphorus-nitrogen (P-N) or phosphorus-oxygen (P-O) bonds. The large difference in bond enthalpy between the reactants and products is released as a substantial amount of heat (heat of reaction). The kinetics of these substitution reactions are often rapid, leading to a high rate of heat generation that can quickly overwhelm a system's cooling capacity if not properly managed.[1][2]

Q2: What are the primary hazards associated with a thermal runaway in these reactions?

A: A thermal runaway occurs when the rate of heat generation from the reaction exceeds the rate of heat removal.[3] This imbalance leads to an accelerating increase in temperature, which can result in several hazardous scenarios:

  • Boiling Over/Ejection of Reactor Contents: The reaction mixture can rapidly reach and exceed the boiling point of the solvent, causing a violent eruption of hot, corrosive, and toxic materials.

  • Uncontrolled Pressure Buildup: The rapid vaporization of the solvent and the potential for gas-producing decomposition reactions at elevated temperatures can lead to a catastrophic pressure increase, risking vessel rupture or explosion.[3]

  • Secondary Decomposition: At higher temperatures, the desired product or even the starting materials can decompose, often through highly energetic pathways, further exacerbating the runaway.

  • Compromised Product Quality: Even if a full runaway is avoided, poor temperature control can lead to the formation of impurities and unwanted side products, ruining the batch.

Q3: What are the most critical parameters to monitor during a reaction with Ethyl dichlorothiophosphate?

A: Meticulous monitoring is the cornerstone of safety. The key parameters are:

  • Internal Reaction Temperature: This is the most critical parameter. It provides a direct measure of the reaction's progress and the balance between heat generation and removal.

  • Reagent Addition Rate: For semi-batch processes, the rate of addition of the limiting reagent directly controls the rate of reaction and thus the rate of heat generation.[4]

  • Stirrer Speed and Power Draw: Adequate mixing is crucial to prevent the formation of localized "hot spots" where the reaction temperature is significantly higher than the bulk temperature.[5][6] A sudden change in motor power draw can indicate a viscosity change, which may be related to a reaction event.

  • Cooling System Temperature and Flow: Monitoring the temperature of the cooling fluid entering and leaving the reactor jacket, along with its flow rate, allows you to quantify the amount of heat being removed from the system.

Q4: I'm planning a reaction with an amine. What is a safe starting temperature?

A: There is no single "safe" temperature; it is highly dependent on the specific reactants, solvent, and concentration. However, a critical principle is to avoid the accumulation of unreacted reagents .[4]

  • Too Cold: Starting at a very low temperature can be dangerous. If the reaction rate is negligible at that temperature, the added reagent will simply accumulate. As the reaction eventually initiates or the temperature is raised, this accumulated mass of reagent can react all at once, leading to a violent, uncontrollable exotherm.[4]

  • Too Hot: Starting at too high a temperature may make the initial reaction rate too fast to control. The ideal starting temperature is one that is high enough to ensure the reaction initiates immediately upon addition of the limiting reagent but low enough to allow the cooling system to comfortably manage the heat output. This optimal temperature should be determined experimentally using reaction calorimetry on a small scale.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific, challenging scenarios you may encounter.

Guide 1: Unexpected Temperature Spike During Reagent Addition

You are adding an amine to a solution of Ethyl dichlorothiophosphate and observe a rapid temperature increase that exceeds your target by several degrees.

  • Immediate Actions:

    • STOP THE ADDITION IMMEDIATELY. This is the most critical step to halt the generation of more heat.

    • Maximize Cooling: Ensure your cooling system is running at its maximum capacity. If using a cooling bath, add more dry ice or switch to a colder bath if available.

    • Increase Stirring Rate: If safe to do so, increase the agitation to improve heat transfer to the reactor walls and break up any potential hot spots. Do not increase it to the point of splashing or creating a vortex that exposes the stirrer blades.

    • Prepare for Emergency Quench: Have a pre-determined and tested quenching agent ready for immediate use if the temperature continues to rise uncontrollably.

  • Root Cause Analysis & Prevention:

Potential CauseWhy it HappensPrevention & Verification
Addition Rate Too Fast The rate of heat generation is directly proportional to the addition rate. You have exceeded the heat removal capacity of your reactor setup.[4]Prevention: Use a syringe pump for precise, slow, and consistent addition. Perform a reaction calorimetry study to determine the maximum safe addition rate for your scale and equipment. Verification: The reaction temperature should stabilize and then begin to drop once the addition is stopped.
Poor Mixing / Hot Spots Inadequate agitation creates localized zones of high reactant concentration where the temperature is much higher than the probe reading.[5][6]Prevention: Use an appropriate stirrer (e.g., overhead mechanical stirrer with a properly sized impeller) for the vessel geometry and viscosity. Ensure the temperature probe is placed to accurately reflect the bulk temperature, not right next to the cooling surface. Verification: After stabilizing the reaction, observe if the temperature remains uniform. Consider using multiple temperature probes at different locations in larger vessels.
Incorrect Solvent Choice The solvent may have a low heat capacity (cannot absorb much heat) or a low boiling point, reducing the safety margin before boil-over.Prevention: Select a solvent with a higher boiling point and good heat capacity. Ensure the solvent is compatible with all reactants and products. Verification: Review solvent properties and confirm that the maximum observed temperature remains well below the solvent's boiling point.
Insufficient Cooling The cooling system (e.g., ice bath, circulator) is not capable of removing the heat being generated at the planned rate.Prevention: Calculate the heat load of the reaction beforehand. Ensure your cooling bath or circulator is appropriately sized. For larger scales, jacketed reactors with efficient heat transfer fluids are necessary.[8] Verification: The cooling bath/circulator temperature should remain at its setpoint. If it rises, your cooling system is overloaded.
Guide 2: Controlling Exotherms During Scale-Up

You successfully ran a reaction in a 100 mL flask, but upon scaling to a 2 L reactor, you are experiencing significant temperature control issues.

  • The Core Challenge: The Surface-Area-to-Volume Ratio This is the fundamental problem of scale-up. The heat generated by the reaction is proportional to the volume of the reactants (a cubic function, r³). However, the ability to remove that heat is proportional to the surface area of the reactor available for cooling (a squared function, r²). As you increase the scale, the volume (heat generation) increases much faster than the surface area (heat removal), making temperature control exponentially more difficult.[9][10]

  • Strategies for Safe Scale-Up:

StrategyRationale & Implementation
Adopt Semi-Batch Operation Instead of adding all reagents at once (batch mode), add one of the reactive components slowly over time (semi-batch). This makes the addition rate the limiting factor for heat generation, giving you direct control over the exotherm.[4]
Perform Thorough Calorimetric Studies Before scaling up, a reaction calorimetry (RC) or differential scanning calorimetry (DSC) study is essential. This will provide critical data on the total heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise, which predicts the worst-case scenario if cooling were to fail.[5][7]
Re-evaluate Mixing Efficiency A magnetic stir bar that is effective in a small flask is almost certainly inadequate for a multi-liter reactor. Inefficient mixing at scale is a primary cause of runaway reactions.[5][9] Use a properly designed overhead mechanical stirrer with an impeller (e.g., pitched-blade turbine, anchor) that promotes good bulk fluid movement.
Enhance Heat Transfer Relying on simple jacket cooling may not be sufficient at a larger scale. Consider reactors with internal cooling coils or an external heat exchanger loop to dramatically increase the available surface area for heat transfer.[5]

Section 3: Essential Protocols & Visualizations

Protocol 1: Emergency Quenching of a Thiophosphorylation Reaction

This protocol is a last resort to be used when a reaction is proceeding towards a thermal runaway.

Prerequisites:

  • A quenching solution should be prepared before the main reaction begins. A common choice is a solution of a low-reactivity alcohol like isopropanol in a non-reactive, high-boiling solvent.[11]

  • The quenching solution should be chilled in a separate flask.

  • The quenching procedure must be performed in a fume hood with the sash down.

Procedure:

  • Stop All Reagent Feeds: Immediately cease the addition of any reagents.

  • Maximize Cooling: Ensure the primary cooling for the reactor is at maximum.

  • Slow, Controlled Addition of Quench: Using a cannula or a pressure-equalizing dropping funnel, slowly add the chilled quenching solution to the runaway reaction. DO NOT DUMP IT IN. A rapid addition can cause a violent secondary exotherm or flash boiling.[12][13]

  • Monitor Temperature Continuously: Observe the reaction temperature closely. The goal is to see the temperature rise slow, stop, and then begin to decrease.

  • Continue Stirring: Maintain vigorous stirring to ensure the quenching agent is dispersed effectively.

  • Post-Quench Stabilization: Once the temperature is under control and returning to a safe level, allow the mixture to stir for an extended period (e.g., 1 hour) to ensure the reaction is fully neutralized before proceeding with any workup.[11]

Visualizations

Below are diagrams created using Graphviz to illustrate key decision-making and physical processes.

Exotherm_Troubleshooting start Unexpected Temperature Spike (>5°C above setpoint) action1 IMMEDIATELY Stop Reagent Addition start->action1 action2 Maximize Cooling & Increase Stirring Speed action1->action2 check1 Is Temperature Still Rising? action2->check1 action3 Initiate Emergency Quench Protocol check1->action3 Yes end_safe Situation Controlled: Investigate Root Cause check1->end_safe No end_unsafe Runaway Mitigated action3->end_unsafe

Caption: Decision workflow for responding to an unexpected exotherm.

Heat_Management cluster_reactor Jacketed Reactor reactor_core Reaction Mixture (T_reaction) q_gen Heat Generation (Q_gen ∝ Volume) reactor_core->q_gen q_rem Heat Removal (Q_rem ∝ Surface Area) q_rem->reactor_core scale_up_issue On Scale-Up: Volume (Q_gen) increases faster than Surface Area (Q_rem). This leads to a higher risk of thermal runaway.

Caption: Heat balance and the scale-up challenge in a jacketed reactor.

Section 4: References

  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. [Link]

  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? (2014, November 24). ResearchGate. [Link]

  • Preparation of o-alkyl dichlorothiophosphates. (n.d.). Google Patents.

  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020, November 17). Mettler Toledo. [Link]

  • Reaction Calorimetry. (2022, April 12). Chemistry LibreTexts. [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Quenching Processes for High Temperature Chemical Reactions. (n.d.). ACS Publications. [Link]

  • Reactions of Amines. (2020, May 30). Chemistry LibreTexts. [Link]

  • MATERIAL SAFETY DATA SHEETS ETHYL DICHLOROPHOSPHATE. (n.d.). Cleanchem Laboratories. [Link]

  • Process Safety Management in Manufacturing: A Primer. (2023, April 14). Veriforce. [Link]

  • Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). The Pharma Innovation. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. [Link]

  • Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. (2007, December 21). PubMed. [Link]

  • Quenching of Water Reactive Materials. (2016, November 22). The Sarpong Group. [Link]

  • PERIOD phosphorylation leads to feedback inhibition of CK1 activity to control circadian period. (2023, May 18). PubMed. [Link]

  • Process Safety Management - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. [Link]

  • Material Safety Data Sheet - Ethyl chlorothioformate. (n.d.). Cole-Parmer. [Link]

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). ResearchGate. [Link]

  • Calorimetry for Exothermic and Endothermic Reactions. (2013, January 9). YouTube. [Link]

  • Reactions of Amines. (2024, September 30). Chemistry LibreTexts. [Link]

  • An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. (n.d.). SciSpace. [Link]

  • From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. (2023, June 16). Sigma-HSE. [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. [Link]

  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure. (n.d.). University of Nebraska-Lincoln. [Link]

  • Information on the Reaction Calorimetry application. (n.d.). Syrris. [Link]

  • Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (n.d.). Pfizer CentreOne. [Link]

  • Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer. [Link]

  • Phosphorodichloridothioic acid, O-ethyl ester. (n.d.). PubChem. [Link]

  • Auto-thiophosphorylation activity of Src tyrosine kinase. (2016, July 7). NIH National Center for Biotechnology Information. [Link]

  • Runaway Reaction. (n.d.). Gexcon. [Link]

  • Reaction Calorimetry. (n.d.). Prime Process Safety Center. [Link]

  • Distribution of products during phosphorylation and thiophosphorylation of amines. (n.d.). ResearchGate. [Link]

  • Thiol-ene enabled detection of thiophosphorylated kinase substrates. (2013, August 16). PubMed. [Link]

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Technical Support Center: Purification Techniques for Products Synthesized with Ethyl Dichlorothiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with ethyl dichlorothiophosphate (EDCTP). Syntheses involving EDCTP can present unique purification challenges due to the reagent's reactivity and the nature of its byproducts. This document provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, ensuring the high purity of your final products.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues with practical, step-by-step solutions and the underlying scientific rationale.

Question: My final product is contaminated with unreacted ethyl dichlorothiophosphate. How can I effectively remove it?

Answer:

Residual ethyl dichlorothiophosphate is a frequent impurity. Its removal is crucial as it can interfere with subsequent reactions and biological assays. Here are proven methods for its elimination:

1. Mild Basic Aqueous Wash:

  • Scientific Rationale: Ethyl dichlorothiophosphate is susceptible to hydrolysis, a reaction that is accelerated under basic conditions. This process converts the reactive EDCTP into water-soluble phosphate salts, which can be easily separated from the desired organic-soluble product through liquid-liquid extraction. Organophosphorus esters and thioesters can hydrolyze under both acidic and basic conditions.[1]

  • Detailed Protocol:

    • After the reaction is complete, cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution with vigorous stirring. Safety Note: This quenching step can be exothermic and may produce gas (CO₂).

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

2. Column Chromatography:

  • Scientific Rationale: If your product is stable on silica gel, column chromatography offers a high-resolution separation.[1] The polar silica gel stationary phase will retain the more polar hydrolysis byproducts and any remaining unreacted EDCTP more strongly than the typically less polar desired product.

  • Expert Insight: Employing a gradient elution is often most effective. Begin with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity. This will allow the non-polar impurities to elute first, followed by your product, leaving the highly polar impurities adsorbed to the silica.

Question: I'm observing an unexpected side product with a strong, unpleasant odor. What is it likely to be and how can I remove it?

Answer:

A foul odor often points to the formation of volatile sulfur-containing compounds, such as ethanethiol, which can result from the degradation of the thiophosphate group.

1. Identification: These volatile impurities can sometimes be tentatively identified by their characteristic smell. However, for definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.[1][2][3][4]

2. Removal Methods:

  • Nitrogen Sparging or Co-evaporation:

    • Scientific Rationale: Taking advantage of their high volatility, these impurities can be removed by bubbling a gentle stream of nitrogen through the solution of your crude product. Alternatively, co-evaporation with a solvent like toluene under reduced pressure can effectively carry away the volatile impurities.

  • Distillation (for liquid products):

    • Scientific Rationale: If your desired product is a thermally stable liquid with a significantly higher boiling point than the volatile impurities, distillation under reduced pressure can be an excellent purification method.[5]

Frequently Asked Questions (FAQs)

What are the primary methods for purifying products synthesized using ethyl dichlorothiophosphate?

The optimal purification strategy depends on the physical and chemical properties of your target compound. Below is a summary of common techniques:

Purification TechniquePrinciple of SeparationBest Suited ForImportant Considerations
Column Chromatography Adsorption and partitioningNon-volatile, thermally stable compounds.The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical for effective separation.[1]
Distillation Differences in boiling pointsThermally stable, volatile liquids.Requires a sufficient difference in boiling points between the product and impurities for efficient separation.[5]
Recrystallization Differential solubilityCrystalline solid products.The selection of an appropriate solvent system is crucial to maximize yield and purity.[6]
Aqueous Extraction Partitioning between immiscible liquid phasesRemoving water-soluble impurities.Highly effective for removing salts and hydrolyzed byproducts of EDCTP.[7]

How can I monitor the purity of my product during purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.

  • During Column Chromatography: Fractions collected from the column can be spotted on a TLC plate to identify which ones contain the pure product.

  • Purity Assessment: A single, well-defined spot on a TLC plate in various solvent systems is a strong indication of a pure compound.

Workflow for Selecting a Purification Method

This diagram outlines a logical approach to choosing the most suitable purification technique for your product.

Purification_Strategy start Crude Product from EDCTP Reaction aqueous_workup Aqueous Work-up start->aqueous_workup is_solid Is the product a solid? aqueous_workup->is_solid is_volatile Is the product a volatile liquid? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_volatile->distillation Yes chromatography Column Chromatography is_volatile->chromatography No pure_product Pure Product recrystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: Decision tree for purification method selection.

References

  • U.S. Environmental Protection Agency. (2007).
  • Wikipedia. Organothiophosphate. Retrieved from [Link]

  • PubChem. Phosphorodichloridothioic acid, O-ethyl ester. Retrieved from [Link]

  • Defense Technical Information Center. (1954).
  • NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship.
  • Google Patents.
  • Google Patents. US4256672A - Process for the preparation of phosphoric esters and thiophosphoric esters.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-714.
  • GoldBio.
  • Cromlab. Analysis of Organophosphorus Compounds by GC/MS.
  • ResearchGate. Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020).
  • MDPI.
  • Sigma-Aldrich.
  • Google Patents.
  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III).
  • Google Patents.
  • Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical and Chemical Derivatization Reactions.
  • National Institutes of Health. Extracorporeal blood purification for organophosphorus pesticide poisoning.
  • Chemsrc. ethyl dichlorothiophosphate | CAS#:1498-64-2. Retrieved from [Link]

  • Agilent. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column.
  • National Institutes of Health. (2022). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
  • Taylor & Francis Online.
  • Drawell.
  • ResearchGate. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
  • Sci-Hub.

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Preventing hydrolysis of Ethyl dichlorothiophosphate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Dichlorothiophosphate (EDTP)

Introduction: Welcome to the technical support guide for Ethyl Dichlorothiophosphate (C₂H₅OP(S)Cl₂). This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. Ethyl dichlorothiophosphate is a valuable reagent for introducing the ethyl thiophosphoryl moiety, crucial in the synthesis of many organophosphorus compounds, including insecticides and pharmaceutical intermediates.[1][2] However, its utility is matched by its high reactivity, particularly its susceptibility to hydrolysis. The presence of two labile P-Cl bonds makes the molecule extremely sensitive to moisture.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to mitigate hydrolysis, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Problem - The Chemistry of EDTP Hydrolysis

Q1: What is Ethyl Dichlorothiophosphate and why is it so reactive?

Ethyl dichlorothiophosphate (EDTP) is an organophosphorus compound featuring a central phosphorus atom double-bonded to sulfur and single-bonded to an ethoxy group and two chlorine atoms. The phosphorus atom is highly electrophilic due to the electron-withdrawing nature of the chlorine and oxygen atoms. This electrophilicity makes it a prime target for nucleophiles.

The P-Cl bonds are the primary sites of reactivity. Chlorine is a good leaving group, and its departure is readily facilitated upon nucleophilic attack at the phosphorus center. Water, although a weak nucleophile, is typically present in sufficient excess (as atmospheric moisture or residual solvent water) to initiate hydrolysis.

Physical & Chemical Properties of Ethyl Dichlorothiophosphate
CAS Number 1498-64-2[1][3]
Molecular Formula C₂H₅Cl₂OPS[1]
Molecular Weight 179.01 g/mol
Appearance Colorless oil[1]
Density ~1.353 g/mL at 25 °C[1][3]
Boiling Point 55-68 °C at 10 mmHg[1][3]
Key Characteristic Moisture Sensitive [1]

Q2: What is the mechanism of EDTP hydrolysis and what are the byproducts?

The hydrolysis of EDTP is a nucleophilic substitution reaction. It proceeds in a stepwise manner, where each P-Cl bond is sequentially replaced by a hydroxyl (-OH) group from water.

  • First Hydrolysis: A water molecule attacks the electrophilic phosphorus atom, leading to the displacement of the first chloride ion. This forms O-ethyl chlorothiophosphoric acid and hydrochloric acid (HCl).

  • Second Hydrolysis: A second water molecule attacks the remaining P-Cl bond, displacing the second chloride ion to yield O-ethyl dithiophosphoric acid and another molecule of HCl.

The generation of HCl is a critical consequence of hydrolysis. HCl can catalyze further hydrolysis and may also react with acid-sensitive functional groups in your substrate or desired product, leading to complex byproduct profiles and significantly lower yields.[4]

HydrolysisPathway EDTP Ethyl Dichlorothiophosphate C₂H₅OP(S)Cl₂ Intermediate O-Ethyl Chlorothiophosphoric Acid C₂H₅OP(S)(OH)Cl EDTP->Intermediate + H₂O Final O-Ethyl Dithiophosphoric Acid C₂H₅OP(S)(OH)₂ Intermediate->Final + H₂O HCl1 + HCl HCl2 + HCl ExperimentalWorkflow cluster_prep Preparation Phase (Strictly Anhydrous) cluster_reaction Reaction Phase DryGlass 1. Oven/Flame-Dry All Glassware InertAtmo 2. Assemble Under Inert Gas (N₂/Ar) DryGlass->InertAtmo DrySolvent 3. Add Anhydrous Solvent via Syringe/Cannula InertAtmo->DrySolvent AddReagents 4. Add Substrate & Other Reagents DrySolvent->AddReagents Cool 5. Cool Reaction Mixture (e.g., 0°C) AddReagents->Cool AddEDTP 6. Add EDTP Dropwise Cool->AddEDTP Warm 7. Warm to Reaction Temperature & Monitor AddEDTP->Warm

Caption: Recommended workflow for minimizing hydrolysis during reactions.

Q5: Which solvents and reagents should I use?

  • Solvents: Always use anhydrous solvents with very low water content (<50 ppm). Solvents should be freshly dried and distilled or sourced from a sealed bottle (e.g., AcroSeal™ or Sure/Seal™). Common choices include toluene, chloroform, and acetonitrile. [1]* Acid Scavenger: Since hydrolysis produces HCl, which can catalyze further degradation, the addition of a non-nucleophilic base is often beneficial. [4]This base acts as an acid scavenger.

    • Recommended: Triethylamine (TEA) or pyridine are commonly used. [5]They must be anhydrous and added before the EDTP.

    • Caution: The base should not be a stronger nucleophile than your intended reactant. A slight excess (1.1-1.5 equivalents per mole of HCl expected to be generated) is typical. Be aware that in some cases, the acyl chloride can react directly with tertiary amines; careful selection is key. [5]

Section 3: Troubleshooting Guide

Q6: My reaction yield is very low, and TLC/LC-MS shows multiple unknown polar spots. Could this be hydrolysis?

This is a classic symptom of EDTP degradation. The hydrolysis products (O-ethyl chlorothiophosphoric acid and O-ethyl dithiophosphoric acid) are significantly more polar than the starting material and will appear as distinct, often streaky, spots on a TLC plate or as new peaks in an LC-MS analysis.

Troubleshooting Steps:

  • Verify Reagent Quality: Run a quick quality control check on your EDTP. A ³¹P NMR spectrum is the most definitive method. A pure sample will show a single peak, while hydrolyzed material will show additional peaks corresponding to the acidic byproducts.

  • Re-evaluate Your Anhydrous Technique: Review every step of your experimental setup.

    • Was the glassware truly dry? Flame-drying under vacuum is the gold standard.

    • Was the solvent from a fresh, sealed bottle or properly dried?

    • Was the inert atmosphere maintained throughout the entire process, including reagent addition?

  • Check Your Substrate: If your starting material is a salt or has waters of hydration, it must be rigorously dried before use.

Q7: I suspect hydrolysis has occurred. How can I confirm it and quantify the extent of degradation?

Several analytical techniques can be used to detect and quantify hydrolysis.

Analytical Method Purpose & Expected Outcome
³¹P NMR Spectroscopy The most direct method. EDTP and its hydrolysis products will have distinct chemical shifts, allowing for clear identification and quantification by integration.
Gas Chromatography (GC) Useful for monitoring the disappearance of the relatively volatile EDTP and the appearance of potential side products. [6][7]Requires a suitable column and detection method (e.g., FPD or NPD for phosphorus). [8][9]
LC-MS Excellent for identifying the non-volatile, polar hydrolysis products in your crude reaction mixture. [9][10]You can search for the expected masses of the hydrolyzed species.
Ion Chromatography A specialized technique that is very effective at separating polar, hydrophilic molecules like the phosphate and phosphonate byproducts of hydrolysis. [10]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using EDTP under Anhydrous Conditions

This protocol outlines a standard setup for reacting EDTP with a generic nucleophile (Nu-H) in the presence of an acid scavenger.

  • Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum and flame-dry. Allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Setup: Assemble the glassware with septa on all openings while maintaining the inert atmosphere.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.5 M concentration relative to the limiting reagent) via a dry syringe.

  • Reagent Addition: Add the substrate (Nu-H, 1.0 eq.) and the anhydrous acid scavenger (e.g., triethylamine, 2.2 eq.) to the stirring solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exothermicity of the reaction and slows the rate of potential hydrolysis.

  • EDTP Addition: Add Ethyl Dichlorothiophosphate (1.05 eq.) dropwise to the cold, stirring solution over 10-15 minutes. A slow addition rate is crucial to maintain temperature control.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by adding it to a cold, saturated aqueous solution of a weak base like sodium bicarbonate to neutralize any remaining acidic species. Proceed with standard extraction and purification procedures.

References

  • PubChem. (n.d.). Phosphorodichloridothioic acid, O-ethyl ester. Retrieved from [Link]

  • Google Patents. (1981). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • MDPI. (2024). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. Retrieved from [Link]

  • ACS Omega. (2025). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2025). Nucleophilic Reactions of Phosphorothioate Oligonucleotides. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Kinetics of hydrolysis of di-4-chlorothiophenyl phosphate ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Retrieved from [Link]

  • PubMed. (1987). Analytical methodology for organophosphorus pesticides used in Canada. Retrieved from [Link]

  • Synthesis. (2012). A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Biological Substitution Reactions. Retrieved from [Link]

  • SpringerLink. (2022). Hydrolysis of an organophosphorus pesticide: a computational reaction study on triazophos. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophosphoryl chloride. Retrieved from [Link]

  • PubMed. (2007). Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ETHYL DICHLOROPHOSPHATE. Retrieved from [Link]

  • PubMed. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Retrieved from [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from [Link]

  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Kinetics and mechanism of tri-4-chlorothiophenyl phosphate hydrolysis. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Nucleophilic Substitution at Thiophosphoryl Center (P=S). Retrieved from [Link]

  • SentrySciences. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]

  • PubMed. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. Retrieved from [Link]

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Improving the selectivity of Ethyl dichlorothiophosphate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl Dichlorothiophosphate (EDTP). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with the in-depth, field-proven insights necessary to overcome common challenges and enhance the selectivity and success of your reactions. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate confidently.

Introduction: The Challenge of Selectivity

Ethyl dichlorothiophosphate (C₂H₅Cl₂OPS), also known as O-Ethyl phosphorodichloridothioate, is a key building block in organophosphorus chemistry, widely used in the synthesis of insecticides, and as an intermediate for various pharmaceutical and specialty chemical applications.[1][2] Its utility stems from the electrophilic phosphorus center and the two reactive chlorine leaving groups. However, this high reactivity presents a significant challenge: controlling the reaction to achieve the desired product with high selectivity.

The primary hurdles include:

  • Controlling the degree of substitution: Preferentially forming the monosubstituted product over the disubstituted byproduct.

  • Achieving chemoselectivity: Targeting a specific nucleophilic group in a multifunctional molecule (e.g., selective reaction with an amine over a hydroxyl group).

  • Minimizing side reactions: Preventing hydrolysis and other degradation pathways that reduce yield and complicate purification.

This guide provides a structured approach to understanding and mastering these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the reactivity of Ethyl Dichlorothiophosphate (EDTP)?

A: EDTP's reactivity is centered on the phosphorus (V) atom, which is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms, the sulfur atom, and the ethoxy group. Reactions with EDTP are typically nucleophilic substitutions where a nucleophile (like an alcohol, amine, or thiol) attacks the phosphorus center, displacing one or both chlorine atoms. The P=S (thiophosphoryl) bond is generally stable under these conditions, though it can influence the reactivity and stereochemistry at the phosphorus center.

Q2: What is the most common issue when trying to synthesize a monosubstituted product?

A: The most frequent problem is the formation of the disubstituted byproduct. This occurs because the monosubstituted intermediate, EtO(S)P(Cl)(Nu), is often still reactive enough to react with a second equivalent of the nucleophile. The key to preventing this is to control the reaction conditions to favor the initial substitution while disfavoring the second. This is typically managed through stoichiometry, temperature, and the rate of addition.

Q3: How do I choose between different bases for my reaction?

A: The choice of base is critical and depends on the nucleophile's acidity and the desired outcome.

  • For alcohols and thiols: A non-nucleophilic base is required to deprotonate the nucleophile without competing in the reaction. Tertiary amines like triethylamine (Et₃N) or pyridine are common choices as they also act as acid scavengers, neutralizing the HCl byproduct.[3] For less reactive alcohols, a stronger, non-nucleophilic base like sodium hydride (NaH) might be necessary, but this requires strictly anhydrous conditions.[4]

  • For amines: Primary and secondary amines are often sufficiently nucleophilic to react directly without a base. In fact, two equivalents of the amine can be used—one as the nucleophile and one to scavenge the HCl produced. However, for valuable amines or to improve reaction control, an external, non-nucleophilic tertiary amine base is recommended.

Q4: My starting material is sensitive to moisture. How critical are anhydrous conditions?

A: Extremely critical. EDTP and its intermediates are highly sensitive to moisture. Water can hydrolyze the P-Cl bonds to form phosphonic acids and release HCl, which can catalyze further decomposition.[4] This not only consumes your reagent but also introduces impurities that are difficult to remove. Always use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the primary safety concerns when handling EDTP?

A: Ethyl dichlorothiophosphate is a toxic and corrosive substance.[5] It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[5] It also causes severe skin burns and eye damage.[5] Always handle this chemical in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1] Be aware that it can release toxic fumes of hydrogen chloride and phosphorus oxides upon decomposition.[6]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-and-solution format, explaining the causality behind each recommendation.

Problem 1: Low Yield of Monosubstituted Product; Significant Disubstituted Byproduct Formation
  • The 'Why': The formation of a disubstituted product is a classic competitive reaction. Once the first nucleophile has been added, the second substitution can occur. The rate of this second reaction relative to the first determines the product distribution. If the monosubstituted product is consumed as quickly as it is formed, you will see a mixture of products.

  • Solutions & Scientific Rationale:

    • Inverse Addition at Low Temperature: Instead of adding the EDTP to the nucleophile, slowly add the nucleophile (and base, if applicable) to a solution of EDTP.

      • Causality: This strategy maintains a high concentration of EDTP relative to the nucleophile throughout the reaction. The nucleophile is more likely to encounter and react with a molecule of the starting EDTP than with the lower-concentration monosubstituted intermediate, thus favoring the desired product.

      • Protocol Insight: Performing the addition at low temperatures (e.g., 0 °C to -78 °C) is crucial. It reduces the overall reaction rate, making the slow addition more effective and preventing localized temperature spikes that could accelerate the second substitution.

    • Stoichiometric Control: Use a slight excess of EDTP (e.g., 1.1 to 1.5 equivalents).

      • Causality: Le Châtelier's principle applies here. By increasing the concentration of one reactant (EDTP), you drive the reaction toward the initial product and ensure the nucleophile is fully consumed before it has a significant opportunity to react a second time.

      • Caveat: This approach requires a robust purification strategy to remove the unreacted EDTP after the reaction.

Problem 2: Poor Chemoselectivity with Multifunctional Nucleophiles (e.g., Amino Alcohols)
  • The 'Why': When a substrate contains multiple nucleophilic sites, such as an amine and a hydroxyl group, the reaction site is determined by the relative nucleophilicity of each group under the specific reaction conditions. Amines are generally more nucleophilic than alcohols. However, this can be modulated by pH, sterics, and temperature.

  • Solutions & Scientific Rationale:

    • pH Control for N vs. O Selectivity:

      • To favor O-thiophosphorylation: Add a stoichiometric amount of a strong acid (e.g., HCl) to the amino alcohol before reaction.

        • Causality: The acid will preferentially protonate the more basic amine, forming an ammonium salt (-NH₃⁺). This protonated amine is no longer nucleophilic, effectively "protecting" it and allowing the EDTP to react selectively with the hydroxyl group. A non-nucleophilic base must then be added to activate the alcohol and scavenge the newly generated HCl.

      • To favor N-thiophosphorylation: Run the reaction under neutral or slightly basic conditions without prior acidification.

        • Causality: The inherent higher nucleophilicity of the amine compared to the alcohol will direct the reaction to the nitrogen atom. Using a mild, non-nucleophilic base like triethylamine will scavenge HCl without significantly deprotonating the alcohol.

    • Steric Hindrance: If one nucleophilic site is significantly more sterically hindered, the reaction will favor the less hindered site. This can sometimes be exploited by choosing a substrate or reagent with appropriate steric bulk.

Problem 3: Reaction Fails to Proceed or Stalls at Low Conversion
  • The 'Why': A stalled reaction points to an issue with reagent activity, reaction conditions, or the presence of inhibitors.

  • Solutions & Scientific Rationale:

    • Verify Reagent Quality: EDTP can degrade over time, especially with improper storage. Use a freshly opened bottle or purify the reagent by distillation if its quality is suspect.

    • Ensure Anhydrous Conditions: As detailed in the FAQ, moisture is highly detrimental.[4] Dry your solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and ensure your inert gas line is dry.

    • Increase Temperature: If the reaction is sluggish at low temperatures, a lack of activation energy may be the cause.[4] After the initial controlled addition, you can allow the reaction to slowly warm to room temperature or even gently heat it (e.g., to 40-50 °C) while monitoring by TLC or LC-MS to drive it to completion. Be cautious, as higher temperatures can also decrease selectivity.[4]

    • Solvent Choice: The solvent must be able to dissolve the reactants and any intermediates. Aprotic polar solvents like THF, DCM, or acetonitrile are generally good choices. For reactions involving salts (e.g., with NaH), a solvent like DMF might be needed, but be aware it can be difficult to remove.[4]

Problem 4: Product Degradation During Aqueous Workup or Purification
  • The 'Why': Thiophosphate esters, particularly those with remaining P-Cl bonds, can be sensitive to hydrolysis under either strongly acidic or basic conditions. The workup procedure must be carefully designed to neutralize the reaction mixture and extract the product without causing degradation.

  • Solutions & Scientific Rationale:

    • Buffered Workup: Quench the reaction by pouring it into a cold, saturated solution of a mild buffer, such as sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), rather than pure water.

      • Causality: A buffer resists drastic pH changes. NaHCO₃ will neutralize excess acid (like HCl) without making the solution strongly basic. NH₄Cl provides a mildly acidic environment that can be preferable for certain products.

    • Efficient Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform the extraction quickly to minimize the product's contact time with the aqueous phase.[7]

    • Purification Considerations: Column chromatography on silica gel is a common purification method. The silica is slightly acidic, which is usually tolerated. If your product is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).

Data & Protocols

Table 1: Guiding Parameters for Selective Monosubstitution
ParameterTo Favor MonosubstitutionTo Favor DisubstitutionRationale
Stoichiometry (Nu:EDTP) 1 : ≥1.1≥2 : 1High EDTP concentration favors the first reaction. High nucleophile concentration drives the reaction to completion.
Addition Method Add Nucleophile to EDTP (Inverse)Add EDTP to NucleophileMaintains a constant excess of EDTP, minimizing reaction with the monosubstituted intermediate.
Temperature Low (-78 °C to 0 °C)Room Temp to RefluxReduces reaction rates, allowing stoichiometric and addition controls to dominate the outcome.
Concentration DiluteConcentratedLower concentrations can slow the second-order reaction rates, potentially improving selectivity.
Base Non-nucleophilic (Et₃N, Pyridine)Non-nucleophilic (Et₃N, Pyridine)The base should only deprotonate the nucleophile or scavenge acid, not compete as a nucleophile.
General Protocol for Selective Monosubstitution of an Alcohol

This protocol is a starting point and must be optimized for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., Tetrahydrofuran) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Reagent Addition: Add Ethyl dichlorothiophosphate (1.2 equivalents) to the flask via syringe. Cool the solution to -20 °C using an appropriate cooling bath.

  • Nucleophile Preparation: In a separate dry flask, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in the anhydrous solvent.

  • Controlled Addition: Transfer the nucleophile/base solution to the dropping funnel and add it dropwise to the cold, stirring solution of EDTP over 1-2 hours. Maintain the internal temperature below -15 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at low temperature for another hour. Monitor the reaction's progress by TLC or LC-MS by quenching a small aliquot in buffered water and extracting.

  • Warm-up: If the reaction has not reached completion, allow the flask to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Workup: Once complete, cool the reaction mixture back to 0 °C and slowly pour it into a cold, saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualized Workflows & Mechanisms

Diagram 1: Troubleshooting Workflow for Low Selectivity

This diagram provides a logical decision-making process when encountering poor selectivity between mono- and disubstituted products.

G start Problem: Low Yield of Monosubstituted Product check_stoich Is [EDTP] > [Nucleophile]? start->check_stoich check_temp Was reaction run at low temp? (e.g., < 0°C) check_stoich->check_temp Yes solution_stoich Adjust stoichiometry: Use 1.1-1.5 eq. EDTP check_stoich->solution_stoich No check_addition Was nucleophile added slowly to EDTP (Inverse Addition)? check_temp->check_addition Yes solution_temp Decrease temperature: Try -20°C or -78°C check_temp->solution_temp No solution_addition Implement inverse addition over 1-2 hours check_addition->solution_addition No re_evaluate Re-run experiment and re-evaluate product ratio check_addition->re_evaluate Yes solution_stoich->re_evaluate solution_temp->re_evaluate solution_addition->re_evaluate

Caption: A decision tree for troubleshooting poor selectivity.

Diagram 2: Simplified Reaction Mechanism

This diagram illustrates the stepwise nucleophilic substitution process.

reaction_mechanism EDTP EtO(S)P(Cl)₂ MonoSub EtO(S)P(Cl)(NuR) EDTP->MonoSub + R-NuH - HCl (Step 1, Desired) NuH R-NuH DiSub EtO(S)P(NuR)₂ MonoSub->DiSub + R-NuH - HCl (Step 2, Side Reaction) HCl HCl

Caption: Stepwise substitution on Ethyl Dichlorothiophosphate.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15158, Ethyl dichlorophosphate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73907, Phosphorodichloridothioic acid, O-ethyl ester. [Link]

  • Marzijarani, N. S., et al. (2020). New Mechanism for Cinchona Alkaloid-Catalysis Allows for an Efficient Thiophosphorylation Reaction. Journal of the American Chemical Society, 142(46), 20021–20029. [Link]

  • Li, Z., et al. (2024). Development of a Thiophosphorylation Process for the Synthesis of 2′F-Thio-Adenosine Monophosphate. Organic Process Research & Development. [Link]

  • University of Rochester, Department of Chemistry. About Workup. [Link]

  • Ali, A., et al. (2023). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Scientific Reports, 13(1), 12345. [Link]

  • ResearchGate. Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. [Link]

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Technical Support Center: A Guide to Safely Scaling Reactions with Ethyl Dichlorothiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with the essential technical knowledge and safety protocols for scaling up chemical reactions involving Ethyl dichlorothiophosphate (CAS 1498-64-2). The information herein is synthesized from established safety data sheets, academic literature, and best practices in process chemistry to ensure scientific integrity and promote a culture of safety in your laboratory.

Hazard Overview & Key Properties of Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate is a highly reactive and toxic organophosphorus compound.[1] It is critical to understand its properties before any scale-up is considered. Mismanagement of this chemical can lead to severe health consequences and dangerous exothermic events.

Key Hazards:

  • Toxicity: It is classified as toxic if swallowed and toxic or fatal if inhaled or in contact with skin. Organophosphorus compounds can function as neurotoxins.[1]

  • Corrosivity: It causes severe skin burns and eye damage.[2]

  • Reactivity: It is sensitive to moisture and reacts with water, potentially releasing corrosive hydrogen chloride (HCl) gas.[2][3] It is incompatible with strong oxidizing agents and strong bases.[2]

  • Thermal Decomposition: When heated to decomposition, it can emit highly toxic fumes of hydrogen chloride, sulfur oxides, and phosphorus oxides.[3]

Physical & Chemical Properties Summary Table:

PropertyValueSource
CAS Number 1498-64-2[1]
Molecular Formula C₂H₅Cl₂OPS[1]
Molecular Weight 179.01 g/mol
Appearance Colorless to pale yellow liquid with a pungent odor.[1][1]
Boiling Point 55-68 °C @ 10 mmHg
Density 1.353 g/mL at 25 °C
Flash Point 113 °C (235.4 °F) - closed cup
Vapor Pressure 10 mmHg @ 55 °C[4]
Stability Moisture sensitive.[2][4] Stable under normal conditions.[2][2][4]

Frequently Asked Questions (FAQs) for Safe Handling

This section addresses common questions regarding the day-to-day handling and preliminary stages of working with Ethyl dichlorothiophosphate.

Q1: What is the minimum Personal Protective Equipment (PPE) required for handling Ethyl dichlorothiophosphate?

A1: Due to its high toxicity and corrosivity, a comprehensive PPE ensemble is mandatory. This includes:

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use.[5]

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[6]

  • Body Protection: A flame-retardant lab coat, worn over personal clothing, and a chemical-resistant apron are necessary. For larger quantities, a full chemical-resistant suit may be required.[6][7]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is any risk of vapors escaping the containment of the hood, a respirator with a suitable cartridge (e.g., type ABEK) is required. Respiratory protection programs must comply with OSHA standards.[6]

Q2: How should Ethyl dichlorothiophosphate be stored?

A2: Proper storage is crucial to maintain its stability and prevent hazardous reactions.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • The storage area should be designated for corrosive and toxic materials and be locked or otherwise secured.

  • It is moisture-sensitive, so it's critical to keep it away from water and humid air.[2][4] Consider storing under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the first signs of a potentially hazardous reaction or decomposition?

A3: Vigilance is key. Be alert for:

  • Unexpected Temperature Increase: A rapid rise in temperature is a primary indicator of a potential thermal runaway.

  • Gas Evolution: Unplanned bubbling, fuming, or pressure buildup in the reaction vessel.

  • Color Change: A sudden or unexpected change in the color of the reaction mixture.

  • Precipitation: Formation of unexpected solids.

  • If any of these signs are observed, be prepared to initiate emergency cooling or quenching procedures immediately.

Q4: What is the fundamental principle of scaling up reactions safely?

A4: The core principle is an incremental and iterative approach. Never scale a reaction by more than a three-fold (3x) factor from the previous, successful run.[8] The primary challenge in scaling up is that the surface-area-to-volume ratio decreases as the reactor size increases. This significantly impairs heat transfer, meaning an exothermic reaction that was easily controlled at a 100 mL scale can become a dangerous runaway reaction at a 5 L scale. Each scale-up must be treated as a new experiment requiring its own risk assessment.[8][9]

Troubleshooting Guide for Scale-Up Reactions

This section provides solutions to specific problems you might encounter during the scale-up process.

Problem 1: The reaction temperature is rising uncontrollably (thermal runaway).

  • Immediate Actions:

    • Immediately cease the addition of any reagents.

    • Apply maximum cooling. This can be achieved by lowering the reactor into a pre-chilled cooling bath (e.g., ice/water or ice/salt).

    • If the temperature continues to rise, and you have a pre-planned quenching protocol, begin the emergency quench procedure by slowly adding a pre-determined, appropriate quenching agent.

  • Causality & Prevention:

    • Why it happens: The rate of heat generation from the exothermic reaction has exceeded the rate of heat removal by the cooling system. This is a classic scale-up problem due to the reduced surface-area-to-volume ratio.[10]

    • How to prevent it:

      • Control Addition Rate: Use a syringe pump or addition funnel for slow, controlled addition of the limiting reagent. This allows the cooling system to keep up with heat generation.

      • Ensure Adequate Cooling Capacity: Before starting, ensure your cooling bath is large enough and cold enough to handle the total expected heat output.

      • Use Sufficient Solvent: Do not run reactions at excessively high concentrations. The solvent acts as a heat sink. A good starting point for concentration is between 0.1M and 1M.[9]

Problem 2: I'm observing unexpected or vigorous gas evolution.

  • Immediate Actions:

    • Ensure the reaction vessel is not a closed system and is adequately vented through a bubbler or a condenser open to an inert gas line. Needles are not suitable for venting large-scale reactions as they can lead to excessive pressure.[9]

    • Stop reagent addition.

    • If the gas evolution is accompanied by a temperature rise, treat it as a potential thermal runaway (see Problem 1).

  • Causality & Prevention:

    • Why it happens: This is often due to a side reaction or decomposition. With Ethyl dichlorothiophosphate, a common cause is reaction with moisture (from reagents, solvents, or the atmosphere) which generates HCl gas.[3] Some nucleophilic substitution reactions may also produce gaseous byproducts.

    • How to prevent it:

      • Use Dry Glassware and Reagents: Ensure all glassware is oven or flame-dried and all solvents and reagents are anhydrous.

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.

Problem 3: The reaction is incomplete or has a much lower yield after scaling up.

  • Troubleshooting Steps:

    • Check Mixing Efficiency: Is the stirring adequate for the larger volume? A small magnetic stir bar may be insufficient for a multi-liter flask. Switch to a more powerful overhead mechanical stirrer to ensure the reaction mixture is homogenous.

    • Re-evaluate Addition Time: Was the reagent added too quickly or too slowly? A change in addition rate can sometimes favor side reactions.

    • Verify Temperature Control: Was the internal temperature maintained as effectively as on the small scale? Use a thermocouple to monitor the internal temperature, not just the bath temperature.[8]

  • Causality & Prevention:

    • Why it happens: Inefficient mixing is a common culprit. If reagents are not mixed effectively, localized "hot spots" or areas of high concentration can form, leading to side products and reduced yield. Similarly, poor heat transfer can cause the reaction to run at a suboptimal temperature.

    • How to prevent it: Plan for scale-appropriate equipment from the start. This includes correctly sized flasks (the total volume of all substances should not exceed half the flask's volume), condensers, and stirring apparatus.[8]

Visualization of Key Workflows

Scale-Up Decision Workflow

This diagram outlines the critical decision points before proceeding with a reaction scale-up.

ScaleUp_Decision start Start: Proposed Scale-Up risk_assessment Conduct Hazard & Risk Assessment (Review SDS, Literature) start->risk_assessment known_hazards Are hazards well-understood and manageable? risk_assessment->known_hazards small_scale_success Previous scale successful? (Yield, Purity, Safety) known_hazards->small_scale_success Yes stop_reassess Stop & Re-evaluate (Modify process, consult expert) known_hazards->stop_reassess No equipment_check Is appropriate equipment available? (Reactor size, stirring, cooling) small_scale_success->equipment_check Yes small_scale_success->stop_reassess No pi_approval PI / Supervisor Approval Obtained? equipment_check->pi_approval Yes equipment_check->stop_reassess No proceed Proceed with Scale-Up (Max 3x increment) pi_approval->proceed Yes pi_approval->stop_reassess No

Caption: Decision tree for safely proceeding with a reaction scale-up.

Emergency Response Workflow

This diagram illustrates the immediate steps to take in case of a spill or exposure.

Emergency_Response spill_exposure Spill or Exposure Occurs rescue_confine RESCUE & CONFINE - Evacuate immediate area - Assist contaminated persons - Close doors to confine vapors spill_exposure->rescue_confine report REPORT - Call Emergency Number - State location, chemical, quantity rescue_confine->report decontaminate DECONTAMINATE (if trained) - Use safety shower/eyewash for 15 min - Remove contaminated clothing rescue_confine->decontaminate secure SECURE - Prevent re-entry - Await emergency responders report->secure medical_attention Seek Immediate Medical Attention decontaminate->medical_attention

Caption: Immediate actions for a chemical spill or exposure event.

Experimental Protocols

Protocol 1: Controlled Quenching of a Large-Scale Reaction

Objective: To safely neutralize unreacted Ethyl dichlorothiophosphate and other reactive intermediates at the end of a reaction.

WARNING: The quenching process is often highly exothermic and can generate significant amounts of HCl gas. This procedure must be performed with extreme caution in a chemical fume hood.

Materials:

  • Reaction mixture containing Ethyl dichlorothiophosphate.

  • Large cooling bath (ice/water or dry ice/acetone).

  • Addition funnel.

  • Quenching solution (e.g., a cold, dilute solution of sodium bicarbonate (NaHCO₃) or a buffered solution). Never quench with pure water initially.

  • pH paper or meter.

Procedure:

  • Cool the Reaction: Before quenching, cool the reaction vessel to 0 °C or below using the cooling bath. Allow the mixture to fully cool.[9]

  • Prepare Quenching Solution: Prepare the quenching solution in a separate flask and cool it in an ice bath.

  • Slow Addition: Place the quenching solution in the addition funnel. Add the quenching solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Monitor Temperature and Gas: Carefully monitor the internal temperature and the rate of gas evolution. If either increases rapidly, immediately stop the addition and allow the reaction to subside before continuing.

  • Maintain Cooling: Keep the reaction flask in the cooling bath throughout the entire quenching process.

  • Check pH: Once the addition is complete and the reaction has subsided, check the pH of the aqueous layer. Continue to add the quenching solution slowly until the mixture is neutral or slightly basic (pH 7-8).

  • Proceed to Work-up: Once the quench is complete and the reaction is no longer exothermic, you can proceed with the standard aqueous work-up. Do not dispose of any layers until the final product has been isolated and characterized.[9]

Protocol 2: Step-by-Step Trial Scale-Up Reaction

Objective: To safely scale a reaction from 1g to 3g of the limiting reagent.

Pre-requisites:

  • The 1g scale reaction has been performed successfully multiple times with consistent results and no safety incidents.

  • A full risk assessment has been completed and approved.[11]

Procedure:

  • Glassware Selection: Choose a round-bottom flask with a volume at least double the total expected volume of all reagents and solvents.[8] For a 3g scale-up, if the 1g scale used 20 mL of solvent, the new scale will use 60 mL. A 250 mL flask would be appropriate.

  • Setup: Assemble the apparatus in a chemical fume hood. Use an overhead stirrer for effective mixing. Place a thermocouple in the reaction mixture to monitor the internal temperature. Have a cooling bath ready and large enough for the flask.

  • Charge Reagents: Add the solvent and the stable starting material to the flask. Begin stirring and cooling to the desired initial temperature.

  • Controlled Addition: Add the Ethyl dichlorothiophosphate (or other reactive reagent) via a syringe pump over a period that is 3 times longer than the addition time for the 1g scale.

  • Continuous Monitoring: Do not leave the reaction unattended.[8] Continuously monitor the internal temperature, color, and any gas evolution. Log observations every 5-10 minutes.

  • Reaction Completion: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, NMR).

  • Controlled Quench: Once complete, follow the quenching protocol described above (Protocol 1).

  • Post-Reaction Analysis: After work-up and purification, carefully analyze the yield and purity. Compare the results to the small-scale reaction. Note any differences in side products or efficiency.

  • Documentation: Thoroughly document all parameters: addition times, temperature profiles, observations, and final results. This documentation is critical for the next scale-up increment.

References

  • Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158. (n.d.). PubChem - NIH. Retrieved January 23, 2024, from [Link]

  • Material Safety Data Sheet - Ethyl chlorothioformate. (n.d.). Cole-Parmer. Retrieved January 23, 2024, from [Link]

  • Artificial Enzyme with Organophosphorus Hydrolase-Like Activity-Quenched Aggregation-Induced Emission Effect. (2022). ChemRxiv. Retrieved January 23, 2024, from [Link]

  • Scale-up Reactions. (2019). Division of Research Safety - University of Illinois. Retrieved January 23, 2024, from [Link]

  • Senussi, M. H., & Chalise, S. (2015). Acute reversible neurologic deficits due to ethyl chloride sniffing: a case report and review of literature. American journal of therapeutics, 22(2), e40–e42. [Link]

  • Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. Retrieved January 23, 2024, from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). New Mexico State University. Retrieved January 23, 2024, from [Link]

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (2023). MDPI. Retrieved January 23, 2024, from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). University of Florida Environmental Health and Safety. Retrieved January 23, 2024, from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved January 23, 2024, from [Link]

  • Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer. (1982). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Reactivity scales for electrophiles and nucleophiles relevant for organocatalytic reactions. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Safety Guidelines for Chemical Product Scaling. (2023). Capital Resin Corporation. Retrieved January 23, 2024, from [Link]

  • MATERIAL SAFETY DATA SHEETS ETHYL DICHLOROPHOSPHATE. (n.d.). Cleanchem Laboratories. Retrieved January 23, 2024, from [Link]

  • Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. (2023). PubMed Central. Retrieved January 23, 2024, from [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Ethyl Dichlorothiophosphate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Criticality of Validating Ethyl Dichlorothiophosphate Synthesis

Ethyl dichlorothiophosphate (EDCTP), a key organophosphorus intermediate, serves as a precursor in the synthesis of various insecticides and pesticides.[1] Its molecular structure, featuring a phosphorus atom bonded to two chlorine atoms, an ethyl group, and a thiophosphate moiety, defines its reactivity and utility.[1] The synthesis of EDCTP is not without its challenges, often leading to the formation of structurally similar impurities that can impact the efficacy and safety of the final product. Therefore, robust analytical validation is not merely a quality control step but a fundamental requirement to ensure the integrity of the synthesis process and the purity of the resulting compound.

This guide provides a comparative analysis of the primary analytical techniques for the validation of Ethyl dichlorothiophosphate synthesis. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method selection, implementation, and data interpretation.

Key Analytical Challenges in EDCTP Synthesis

The primary challenge in analyzing EDCTP lies in distinguishing it from potential impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products.[2] Structurally similar impurities can co-elute in chromatographic methods or present overlapping signals in spectroscopic analyses, complicating accurate quantification. A thorough understanding of the synthesis pathway is crucial to anticipate potential impurities and select an analytical method with the appropriate selectivity.

Comparison of Primary Analytical Techniques

The two most powerful and commonly employed techniques for the analysis of EDCTP and similar organophosphorus compounds are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds like EDCTP.[3][4] It excels at separating complex mixtures and quantifying individual components with high sensitivity.

Principle of Operation: In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) transports the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

For organophosphorus compounds, specific detectors like the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) are often employed for their high sensitivity and selectivity.[3][4]

Experimental Protocol: GC-NPD Analysis of EDCTP

This protocol is a representative method based on established EPA guidelines for organophosphorus pesticide analysis.[3][5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the EDCTP synthesis batch.

    • Dissolve the sample in 10 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).

    • Perform serial dilutions to bring the concentration within the calibrated range of the instrument.

    • Prepare a series of calibration standards of a certified EDCTP reference standard in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.[6]

    • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: Nitrogen-Phosphorus Detector (NPD) at 300°C.

  • Data Analysis:

    • Identify the EDCTP peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the purity of EDCTP by external standard calibration.

    • Identify and quantify any impurity peaks relative to the main EDCTP peak.

Performance Characteristics & Validation Data

The validation of this GC method would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Parameter Typical Acceptance Criteria Expected Performance for EDCTP Analysis
Specificity The method should be able to resolve EDCTP from potential impurities.Baseline resolution (>1.5) between EDCTP and known impurities.
Linearity Correlation coefficient (r²) > 0.995 over the specified range.r² > 0.998 for concentrations ranging from 0.1 to 100 µg/mL.
Accuracy 98.0% to 102.0% recovery for the analyte.99.0% - 101.5% recovery in spiked matrix samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.RSD ≤ 1.5% for six replicate injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Typically in the low ng/mL range.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Typically in the mid to high ng/mL range.

Advantages & Limitations of GC for EDCTP Validation

  • Advantages:

    • High sensitivity and selectivity, especially with phosphorus-specific detectors.[4]

    • Excellent separation efficiency for complex mixtures.

    • Robust and well-established methodology.[3]

    • Provides quantitative data on both the main component and impurities.

  • Limitations:

    • Requires the analyte to be volatile and thermally stable.

    • Destructive technique.

    • Identification is based on retention time, which may not be unique. Confirmation with a second technique like mass spectrometry (GC-MS) is often recommended.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantification of chemical compounds.[10] It provides detailed information about the chemical environment of specific nuclei, such as ¹H and ³¹P in the case of EDCTP.

Principle of Operation: NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong external magnetic field.[11] The resonance frequency of a nucleus is dependent on its local electronic environment, providing a unique fingerprint for the molecule.

  • ¹H NMR: Provides information on the number and types of hydrogen atoms in the molecule.

  • ³¹P NMR: Directly probes the phosphorus nucleus, offering specific information about the phosphorus-containing compounds in the sample.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Experimental Protocol: ¹H and ³¹P NMR Analysis of EDCTP

  • Sample Preparation:

    • Dissolve 5-10 mg of the EDCTP sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

    • Add a known amount of an internal standard (e.g., tetramethylsilane for ¹H NMR) if quantitative analysis is required.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Probes: 5 mm broadband probe.

    • ¹H NMR Parameters:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay: 1 s

    • ³¹P NMR Parameters:

      • Pulse sequence: zgpg30 with proton decoupling

      • Number of scans: 128

      • Relaxation delay: 2 s

  • Data Analysis:

    • Structural Confirmation: Compare the chemical shifts, coupling constants, and integration of the signals in the sample's spectra with those of a certified EDCTP reference standard.

    • Purity Assessment: The purity of the sample can be determined by comparing the integral of the EDCTP signals to the sum of all integrals in the spectrum (for ¹H NMR) or by comparing the integral of the main phosphorus signal to any impurity signals (for ³¹P NMR).

Expected NMR Data for Ethyl Dichlorothiophosphate

  • ¹H NMR (in CDCl₃):

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

  • ³¹P NMR (in CDCl₃):

    • A single resonance peak characteristic of the thiophosphate group. The chemical shift will be indicative of the electronic environment around the phosphorus atom.

Performance Characteristics & Validation Data

Parameter Typical Acceptance Criteria Expected Performance for EDCTP Analysis
Specificity Resolved signals for EDCTP and key impurities.Distinct chemical shifts for the protons and phosphorus nucleus of EDCTP.
Accuracy (Quantitative NMR) 98.0% to 102.0% of the theoretical value.99.0% - 101.0% with a suitable internal standard.
Precision (Repeatability) RSD ≤ 1%.RSD ≤ 0.5% for multiple acquisitions of the same sample.
LOD/LOQ Dependent on the number of scans and magnetic field strength.Generally higher than GC, but sufficient for purity assessment of the bulk material.

Advantages & Limitations of NMR for EDCTP Validation

  • Advantages:

    • Provides unambiguous structural information.

    • Non-destructive technique, allowing for sample recovery.

    • Inherently quantitative without the need for calibration curves (qNMR).

    • Provides a direct measure of molar purity.

  • Limitations:

    • Lower sensitivity compared to GC, making it less suitable for trace impurity analysis.

    • Higher instrumentation cost and complexity.

    • Signal overlap can occur in complex mixtures, potentially requiring 2D NMR techniques for resolution.

Comparative Summary of Analytical Techniques

Feature Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Purity assessment and impurity profilingStructural confirmation and absolute quantification
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to mg/mL)
Selectivity High with specific detectors (NPD, FPD)Very high, based on unique nuclear environments
Quantitative Capability Requires calibration with a reference standardCan be inherently quantitative (qNMR)
Sample Throughput HighLow to moderate
Cost ModerateHigh
Destructive? YesNo

Workflow for Comprehensive EDCTP Synthesis Validation

A robust validation strategy for EDCTP synthesis should ideally incorporate both GC and NMR to leverage their complementary strengths.

EDCTP Validation Workflow cluster_0 Synthesis & Sampling cluster_1 Analytical Testing cluster_2 Data Evaluation & Reporting synthesis EDCTP Synthesis Batch sampling Representative Sampling synthesis->sampling gc GC-NPD Analysis (Purity & Impurities) sampling->gc Primary Screen nmr NMR Spectroscopy (¹H, ³¹P) (Structure & Identity) sampling->nmr Confirmatory ID data_eval Data Comparison vs. Specifications gc->data_eval nmr->data_eval report Certificate of Analysis (CoA) Generation data_eval->report

Caption: Comprehensive workflow for EDCTP synthesis validation.

Conclusion and Recommendations

For the comprehensive validation of Ethyl dichlorothiophosphate synthesis, a dual-pronged analytical approach is recommended.

  • Gas Chromatography (GC), preferably with a Nitrogen-Phosphorus Detector (NPD), should be employed as the primary method for routine quality control. Its high sensitivity and resolving power make it ideal for assessing purity and detecting trace-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P) is essential for the definitive structural confirmation of the synthesized EDCTP. It serves as an orthogonal method to verify the identity of the main component and can be used for absolute quantification (qNMR) to establish the purity of reference standards.

By integrating these two powerful analytical techniques, researchers and manufacturers can ensure a high degree of confidence in the quality, purity, and structural integrity of their synthesized Ethyl dichlorothiophosphate, ultimately leading to safer and more effective end-products.

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A Comparative Guide to Validating the Purity of Ethyl Dichlorothiophosphate Using NMR and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the exacting world of chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the purity of starting materials and intermediates is paramount. Ethyl dichlorothiophosphate (EDCTP), a key building block for many organophosphorus compounds, is a prime example where stringent purity control is not just a matter of quality but of safety and efficacy. This guide provides a comprehensive, in-depth comparison of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust validation of EDCTP purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience.

The Critical Importance of Purity for Ethyl Dichlorothiophosphate

Ethyl dichlorothiophosphate (C2H5Cl2OPS) is a reactive organophosphorus compound that serves as a crucial intermediate in the synthesis of a variety of products, including insecticides and other specialty chemicals.[1] The presence of impurities, which can originate from raw materials, side reactions during synthesis, or degradation, can have significant consequences. These impurities can lead to the formation of undesirable byproducts, reduce the yield of the desired product, and introduce toxic components into the final formulation. Therefore, the rigorous and accurate determination of EDCTP purity is a non-negotiable aspect of quality control and process optimization.

A Tale of Two Techniques: NMR and GC-MS

The selection of an analytical method for purity assessment is dictated by the specific information required. For a comprehensive understanding of a sample's composition, a multi-faceted approach is often necessary. Here, we compare the capabilities of NMR and GC-MS for the analysis of EDCTP.

Table 1: A Comparative Overview of NMR and GC-MS for EDCTP Purity Analysis

FeatureNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.Separates volatile compounds based on their chemical and physical properties as they interact with a stationary phase, followed by mass-based detection and identification.
Information Provided Unambiguous structural elucidation, precise quantification of the main component and NMR-active impurities.High-resolution separation of volatile components, providing molecular weight and fragmentation patterns for impurity identification.
Strengths Non-destructive, highly reproducible, and provides absolute quantification with an internal standard.Exceptional sensitivity for detecting trace volatile impurities and excellent separation power for complex mixtures.[2]
Limitations Relatively lower sensitivity compared to GC-MS, and may not detect impurities lacking NMR-active nuclei.Destructive to the sample, requires analytes to be volatile and thermally stable, potential for analyte degradation in the injector port.[3]
Primary Role To confirm the identity and accurately determine the molar purity of the bulk EDCTP.To identify and quantify volatile and semi-volatile impurities, even at trace levels.

Unveiling the Molecular Architecture: Purity Determination by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic compounds. Its power lies in its ability to provide a detailed and quantitative snapshot of the molecules present in a sample.

The Rationale for NMR in EDCTP Analysis

For organophosphorus compounds like EDCTP, ³¹P NMR is exceptionally informative. The phosphorus nucleus has a high natural abundance (100%) and a wide chemical shift range, making it highly sensitive to its local chemical environment.[4][5] This allows for the clear differentiation of the parent compound from phosphorus-containing impurities. Complementary ¹H and ¹³C NMR spectra provide detailed information about the ethyl group and can reveal the presence of organic impurities that do not contain phosphorus. Quantitative NMR (qNMR) using an internal standard allows for the highly accurate determination of the absolute purity of the EDCTP.[4][6]

A Step-by-Step Protocol for NMR Analysis

Step 1: Meticulous Sample Preparation

  • Accurately weigh 15-25 mg of the Ethyl dichlorothiophosphate sample into a clean, dry vial.

  • Add a precise amount of a suitable internal standard (e.g., triphenyl phosphate) to the vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to a 5 mm NMR tube.

Step 2: Optimized NMR Data Acquisition

  • Acquire ¹H and ³¹P{¹H} (proton-decoupled) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For quantitative ³¹P NMR, ensure a sufficient relaxation delay (typically 5-7 times the longest T₁ of the phosphorus nuclei being quantified) to allow for complete relaxation of the nuclei between pulses, which is crucial for accurate integration.

  • For ¹H NMR, a standard acquisition protocol is usually sufficient.

Step 3: Rigorous Data Analysis

  • Process the acquired spectra using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Carefully integrate the signals corresponding to EDCTP and the internal standard in both the ¹H and ³¹P spectra.

  • Calculate the purity of the EDCTP using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Caption: A streamlined workflow for quantitative NMR analysis.

Profiling the Volatiles: Impurity Hunting with GC-MS

GC-MS is a highly sensitive and specific technique that excels at separating and identifying volatile and semi-volatile compounds in a mixture.[7] It is the go-to method for detecting trace-level impurities that might be missed by NMR.

Why GC-MS is Essential for EDCTP Analysis

The primary strength of GC-MS in this context is its ability to separate thermally stable and volatile impurities from the EDCTP matrix and provide their mass spectra.[8] This allows for the tentative identification of these impurities by comparing their fragmentation patterns with extensive mass spectral libraries like the NIST database. This is particularly valuable for identifying unexpected by-products or contaminants from the manufacturing process.

A Detailed Protocol for GC-MS Analysis

Step 1: Dilute and Shoot Sample Preparation

  • Prepare a stock solution of the Ethyl dichlorothiophosphate sample by dissolving it in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

Step 2: Fine-Tuned GC-MS Instrumentation

  • Gas Chromatograph (GC):

    • Injector: Use a split/splitless inlet, typically in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector. The injector temperature should be optimized to ensure efficient vaporization without causing thermal degradation.

    • Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is a good starting point for separating a range of potential impurities.

    • Oven Program: A temperature gradient is essential for good separation. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.

    • Acquisition Mode: Full scan mode is used to acquire mass spectra for all eluting compounds.

Step 3: In-Depth Data Interpretation

  • Analyze the Total Ion Chromatogram (TIC) to identify all separated peaks.

  • Obtain the mass spectrum for each peak of interest.

  • Perform a library search (e.g., NIST) to tentatively identify the impurities.

  • Quantify the impurities using the area percent method, assuming similar response factors for all components. For more accurate quantification, calibration with certified reference standards is required.

Caption: The analytical pathway for GC-MS impurity profiling.

The Power of Orthogonality: A Holistic Approach to Purity Validation

The true strength in analytical characterization lies in the use of orthogonal techniques—methods that rely on different chemical and physical principles. NMR and GC-MS are excellent examples of such a pairing. NMR provides an accurate, bulk property measurement of purity, while GC-MS offers a highly sensitive, separation-based method for identifying trace volatile impurities. By employing both techniques, a comprehensive and reliable picture of the EDCTP's purity can be established, providing a high degree of confidence in the quality of the material. This dual-pronged approach is a hallmark of a robust quality control system in the chemical and pharmaceutical industries.

Conclusion

The validation of Ethyl dichlorothiophosphate purity is a critical undertaking that demands the use of powerful and reliable analytical techniques. This guide has demonstrated that while both NMR and GC-MS are formidable tools in their own right, their true power is realized when they are used in a complementary fashion. NMR provides the bedrock of structural confirmation and accurate quantification of the bulk material, while GC-MS acts as a sensitive detective, uncovering trace volatile impurities. For researchers, scientists, and drug development professionals, a thorough understanding and application of these methodologies are essential for ensuring the integrity of their work and the quality of their final products.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Ethyl Dichlorothiophosphate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the generation of specific antibodies against small molecules is a cornerstone of modern bioanalysis. Ethyl dichlorothiophosphate (EDTP) and its derivatives, often relevant as intermediates in pesticide synthesis or as environmental contaminants, represent a class of small molecules known as haptens. Due to their low molecular weight, they are non-immunogenic on their own. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against these challenging targets, ensuring the development of highly specific and reliable immunoassays.

Part 1: The Immunological Challenge of Small Molecules

To elicit an immune response, haptens like EDTP derivatives must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] This conjugation renders the hapten "visible" to the immune system. However, the resulting antibodies may bind not only to the target molecule but also to structurally similar compounds. This phenomenon, known as cross-reactivity, is a critical parameter to evaluate. An antibody's utility in a diagnostic or quantitative assay is fundamentally dependent on its ability to specifically bind the intended target with minimal interference from related molecules.[3]

The design of the hapten itself is a crucial first step. The site at which the spacer is attached to the hapten determines which parts of the molecule are exposed to the immune system, thereby influencing the specificity of the resulting antibodies.[4][5] A well-designed hapten will present unique epitopes of the target molecule while minimizing the exposure of common structural motifs shared with potential cross-reactants.

Overall Workflow: From Hapten to Characterized Antibody

The journey from a small molecule target to a fully characterized antibody involves several key stages, each critical for success. The process begins with rational hapten design and synthesis, followed by conjugation to a carrier protein to create a potent immunogen. This immunogen is then used to elicit an immune response in a host animal. Finally, the produced antibodies are rigorously tested for their primary characteristic: the ability to bind the target with high affinity and specificity.

Antibody_Production_Workflow cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Immunization & Production cluster_2 Phase 3: Antibody Characterization Hapten Hapten Synthesis (EDTP Derivative) Conjugation Hapten-Carrier Conjugation (e.g., KLH/BSA) Hapten->Conjugation Linker Attachment Immunogen Purified Immunogen Conjugation->Immunogen Purification Immunization Host Immunization (e.g., Rabbit, Mouse) Immunogen->Immunization Injection Harvest Serum Harvest (Polyclonal) Screening Titer & Affinity Screening Harvest->Screening Purification CrossReactivity Cross-Reactivity Analysis (ELISA, SPR) Screening->CrossReactivity Select High-Titer Clones FinalAb Characterized Antibody CrossReactivity->FinalAb

Caption: Overall workflow from hapten design to characterized antibody.

Part 2: Comparative Methodologies for Cross-Reactivity Assessment

Two primary techniques are indispensable for evaluating antibody specificity against small molecule haptens: Competitive Enzyme-Linked Immunosorbent Assay (cELISA) and Surface Plasmon Resonance (SPR).

A. Competitive ELISA: The High-Throughput Workhorse

The cELISA is the most common method for screening and characterizing antibodies against haptens. In this format, the free hapten in a sample competes with a hapten-protein conjugate immobilized on the ELISA plate for binding to a limited amount of antibody. A higher concentration of free hapten in the sample results in a lower signal, allowing for quantification and specificity assessment.

The cELISA format is an indirect method that leverages competition for antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte (the EDTP derivative) in the sample. This makes it a highly sensitive method for detecting small molecules.

cELISA_Workflow cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Reaction cluster_2 Step 3: Binding & Washing cluster_3 Step 4: Detection cluster_4 Step 5: Signal Generation step1 Hapten-BSA conjugate is immobilized on the ELISA plate well. step2 Antibody is pre-incubated with the sample (containing free EDTP derivative) and added to the well. step1->step2 step3 Antibodies bind to either the free hapten (no signal) or the coated hapten (signal). Unbound molecules are washed away. step2->step3 step4 A secondary antibody conjugated to an enzyme (e.g., HRP) is added, binding to the primary antibody. step3->step4 step5 Substrate is added. The enzyme converts it to a colored product. Signal is read by a plate reader. step4->step5 SPR_Workflow Immobilization Step 1: Ligand Immobilization (e.g., Anti-Rabbit Fc antibody is covalently coupled to the sensor chip) Capture Step 2: Analyte Capture (Primary anti-EDTP antibody is captured by the immobilized ligand) Immobilization->Capture Injection of Antibody Association Step 3: Association Phase (EDTP or analog is injected and flows over the surface) Capture->Association Injection of Analyte Dissociation Step 4: Dissociation Phase (Buffer flows over the surface, and bound analyte dissociates) Association->Dissociation Buffer Flow Regeneration Step 5: Regeneration (A low pH solution removes the captured antibody, preparing for next cycle) Dissociation->Regeneration Injection of Regen Solution

Caption: Sequential workflow for an SPR-based antibody cross-reactivity study.

  • Chip Preparation: Activate a CM5 sensor chip with a standard amine-coupling kit (EDC/NHS). Immobilize an anti-species antibody (e.g., anti-rabbit Fc) to the surface.

  • Antibody Capture: Inject the anti-EDTP antibody at a concentration of ~5 µg/mL over the sensor surface to achieve a stable capture level (e.g., 1000-1500 RU).

  • Analyte Injection (Association): Inject a series of concentrations of the primary analyte (EDTP) over the surface for a set time (e.g., 120 seconds) to measure association.

  • Dissociation: Flow running buffer over the chip for an extended period (e.g., 300-600 seconds) to measure the dissociation of the analyte from the antibody.

  • Regeneration: Inject a pulse of low pH buffer (e.g., glycine-HCl, pH 1.5) to strip the captured antibody from the immobilized ligand, preparing the surface for the next cycle.

  • Cross-Reactivity Testing: Repeat steps 2-5 for each potential cross-reacting compound, using the same range of concentrations.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

SPR provides a more nuanced view than ELISA by dissecting the binding event into on-rates and off-rates. A high-affinity interaction is characterized by a fast association rate and a slow dissociation rate.

Compoundka (1/Ms)kd (1/s)KD (M)Interpretation
Ethyl Dichlorothiophosphate (EDTP) 2.1 x 10⁵ 8.5 x 10⁻⁴ 4.0 x 10⁻⁹ High Affinity, Specific Binding
O-Ethyl Dichlorophosphate1.5 x 10⁴1.2 x 10⁻²8.0 x 10⁻⁷Weak, Fast Dissociation
Diethyl Chlorothiophosphate5.6 x 10⁴5.0 x 10⁻³8.9 x 10⁻⁸Moderate Affinity
Parathion-ethyl2.0 x 10³> 0.1> 5.0 x 10⁻⁵Negligible, Unstable Binding
MalathionNo Binding DetectedN/AN/ANo Interaction

Table 2: Representative kinetic and affinity data from an SPR analysis. The low KD value for EDTP confirms a strong and specific interaction. Other compounds show significantly weaker affinities (higher KD values), primarily driven by much faster dissociation rates (kd), indicating unstable binding.

Part 3: A Comparative Synthesis

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, competition-based immunoassayReal-time, label-free mass detection
Primary Output IC50, % Cross-Reactivityka, kd, KD (Affinity)
Throughput High (96/384-well plates)Low to Medium (1-4 channels)
Sample Consumption LowModerate
Information Depth Relative affinity (endpoint)Absolute affinity and kinetics
Instrumentation Cost LowHigh
Best Use Case High-throughput screening of many compounds; Routine QCIn-depth characterization of key interactions; Mechanism of action studies

Expert Insight: While cELISA is an excellent and cost-effective tool for initial, large-scale screening of cross-reactivity, SPR provides the gold-standard kinetic data required for a deep understanding of binding events. [6][7]For regulatory submissions or the development of therapeutic antibodies, SPR data is often essential. [8]The fast dissociation rates observed in SPR for non-target analogs are a powerful indicator of specificity, a nuance that is often lost in an endpoint assay like ELISA.

Conclusion

The rigorous evaluation of cross-reactivity is non-negotiable in the development of antibodies for any application. For haptens such as Ethyl dichlorothiophosphate derivatives, a dual-pronged approach is recommended. Competitive ELISA serves as a robust, high-throughput method for initial screening and ranking of potential cross-reactants. Surface Plasmon Resonance should then be employed to provide precise, real-time kinetic and affinity data for the most critical compounds. This complementary use of technologies ensures the selection and development of antibodies with the highest possible specificity and performance, leading to reliable and trustworthy immunoassays.

References

  • Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos. PubMed, [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies, [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed, [Link]

  • Cross-reactivity of antibodies to organophosphorus pesticides. ResearchGate, [Link]

  • Analysis of proteins and antibodies. NCBI Bookshelf, [Link]

  • Monoclonal Antibody-Based Enzyme-Linked Immunosorbent Assays for the Organophosphorus Insecticide O-Ethyl O-4-Nitrophenyl Phenylphosphonothioate (EPN). ACS Publications, [Link]

  • Synthesis of hapten for immunoassay of chlorpyrifos pesticide. ijrbs.com, [Link]

  • Hapten-Carrier Conjugation. Creative Biolabs, [Link]

  • Monoclonal anti-idiotype antibody mimicking the pesticide binding site of cutinase: potential for broad specificity organophosphate recognition. PubMed, [Link]

  • Antibody Affinity, Avidity - Single vs Multivalent Interaction. Rapid Novor, [Link]

  • Sensitive Immunoassays for Methyl-Parathion and Parathion and Their Application to Residues in Foodstuffs. Taylor & Francis Online, [Link]

  • Antibody Affinity Maturation: Review, Strategies, and Process. Sino Biological, [Link]

  • Hapten Design, Modification and Preparation of Artificial Antigens. ResearchGate, [Link]

  • An immunochromatographic assay for the detection of the organophosphorus insecticide chlorpyrifos. CDC Stacks, [Link]

  • An Improved Method to Conjugation of KLH-Diazinon. Juniper Publishers, [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories, [Link]

Sources

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